Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJLYIZLSBBOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610414 | |
| Record name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745833-19-6 | |
| Record name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a halogenated pyridine derivative with potential applications in medicinal chemistry. The core of this guide focuses on a two-step synthesis commencing with the esterification of 2,6-dichloronicotinic acid, followed by a regioselective Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. The presence of a difluorophenyl group and a chloro substituent on the nicotinic acid scaffold suggests its potential as a key intermediate for the synthesis of biologically active molecules. This guide details a robust and efficient synthetic route for its preparation.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process:
-
Esterification: Conversion of 2,6-dichloronicotinic acid to its corresponding ethyl ester, Ethyl 2,6-dichloronicotinate.
-
Suzuki-Miyaura Cross-Coupling: Regioselective coupling of Ethyl 2,6-dichloronicotinate with (2,4-difluorophenyl)boronic acid to yield the final product.
This pathway offers a convergent and modular approach, allowing for the potential synthesis of various analogs by substituting the boronic acid coupling partner.
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,6-dichloronicotinate
Reaction: 2,6-Dichloronicotinic acid is esterified using ethanol in the presence of a catalytic amount of strong acid.
Materials:
-
2,6-Dichloronicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloronicotinic acid (1.0 eq.).
-
Add absolute ethanol (10-20 vol. eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2,6-dichloronicotinate. The crude product can be further purified by column chromatography if necessary.
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Reaction: Ethyl 2,6-dichloronicotinate undergoes a regioselective Suzuki-Miyaura cross-coupling reaction with (2,4-difluorophenyl)boronic acid. The coupling is expected to occur preferentially at the more reactive C2 position of the pyridine ring.
Materials:
-
Ethyl 2,6-dichloronicotinate (1.0 eq.)
-
(2,4-Difluorophenyl)boronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 2,6-dichloronicotinate (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[1]
Quantitative Data
The following tables summarize typical and expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,6-Dichloronicotinic acid | C₆H₃Cl₂NO₂ | 192.00 | 38496-18-3 |
| Ethyl 2,6-dichloronicotinate | C₈H₇Cl₂NO₂ | 220.05 | 58584-86-4 |
| (2,4-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | 144025-03-6 |
| This compound | C₁₄H₁₀ClF₂NO₂ | 297.68 | 745833-19-6 |
Table 2: Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent System | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Purity (%) |
| 1. Esterification | Ethanol, cat. H₂SO₄ | Ethanol | Reflux | 4 - 6 | > 90 | > 95 |
| 2. Suzuki-Miyaura Coupling | (2,4-Difluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 80 - 100 | 12 - 24 | 70 - 85 | > 98 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis.
References
An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
Disclaimer: Publicly available scientific literature and patent databases lack detailed studies on the specific mechanism of action of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate. This guide, therefore, presents a putative mechanism of action based on its documented use as a synthetic precursor and the biological activities of structurally related compounds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.
Introduction
This compound is a substituted pyridine derivative that has garnered interest in medicinal chemistry.[1] Its chemical structure, featuring a difluorophenyl group, a chlorinated pyridine core, and an ethyl nicotinate moiety, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. While direct biological studies on this compound are limited, its primary known application is as a key intermediate in the synthesis of inhibitors for Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase.[2][3][4] This guide will explore the inferred mechanism of action of this compound, focusing on its potential role as a pro-drug or active agent targeting JMJD5, and will also touch upon the broader antimicrobial and anticancer activities associated with its structural class.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂ |
| Molecular Weight | 297.68 g/mol |
| CAS Number | 745833-19-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Putative Mechanism of Action: Inhibition of JMJD5
The most compelling evidence for a potential mechanism of action for derivatives of this compound is the inhibition of JMJD5.[2][3][4] JMJD5 is a member of the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase superfamily, which plays a crucial role in various cellular processes, including the regulation of the circadian rhythm and cancer cell proliferation.
The Role of JMJD5
JMJD5 has been identified as a hydroxylase that can modify specific arginine residues on target proteins. Its activity is implicated in cellular signaling pathways that control cell growth and survival. Dysregulation of JMJD5 activity has been linked to certain types of cancer, making it an attractive target for therapeutic intervention.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving JMJD5 and the potential point of intervention for an inhibitor derived from this compound.
Caption: Hypothetical JMJD5 signaling pathway and point of inhibition.
Potential as an Anticancer and Antimicrobial Agent
The chemical scaffold of this compound is present in various compounds with demonstrated anticancer and antimicrobial activities.[1]
Anticancer Activity
Derivatives of nicotinic acid have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. The mechanism of action for related compounds often involves the modulation of key signaling pathways controlling cell cycle progression and survival. For instance, some N-aryl-N'-(2-chloroethyl)ureas, which share structural similarities, have been found to act as antimitotic agents by inducing microtubule depolymerization.[5]
Antimicrobial Activity
Nicotinic acid derivatives have also been explored for their antimicrobial properties.[6][7] The proposed mechanisms often involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis or nucleic acid replication.
Experimental Protocols
Due to the lack of specific published studies on this compound, this section provides a generalized, hypothetical experimental protocol for a JMJD5 inhibition assay, which would be a logical first step in characterizing its biological activity.
In Vitro JMJD5 Inhibition Assay (Hypothetical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human JMJD5.
Materials:
-
Recombinant human JMJD5 enzyme
-
JMJD5 substrate peptide
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., a commercial kit for measuring hydroxylase activity)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant JMJD5 enzyme, and the substrate peptide.
-
Add the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding a solution containing α-ketoglutarate, ascorbate, and ferrous ammonium sulfate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Hypothetical workflow for a JMJD5 in vitro inhibition assay.
Synthesis
This compound is typically synthesized via a nucleophilic aromatic substitution reaction.
Caption: General synthesis workflow for this compound.
Conclusion and Future Directions
While direct evidence is limited, the available information strongly suggests that the biological activity of this compound and its derivatives is likely centered on the inhibition of targets such as JMJD5. Its structural features also point towards potential as a scaffold for developing novel anticancer and antimicrobial agents.
Future research should focus on:
-
Directly assessing the inhibitory activity of this compound against a panel of 2OG-dependent oxygenases, including JMJD5.
-
Evaluating its cytotoxic and antimicrobial effects in relevant cell-based assays.
-
Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Elucidating the precise molecular interactions with its biological targets through techniques such as X-ray crystallography.
This in-depth technical guide provides a foundational understanding of the putative mechanism of action of this compound, offering a roadmap for researchers and drug development professionals to explore its therapeutic potential.
References
- 1. This compound | 745833-19-6 | Benchchem [benchchem.com]
- 2. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
Audience: Researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a halogenated pyridine derivative, a class of compounds that has garnered significant interest in medicinal chemistry.[1] Its structural features, including a difluorophenyl group, a chloro-substituted pyridine core, and an ethyl ester moiety, make it a versatile intermediate for the synthesis of more complex molecules.[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | [1] |
| Synonyms | 6-Chloro-2-(2,4-difluorophenyl)nicotinic acid ethyl ester | [1] |
| CAS Number | 745833-19-6 | [1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂ | [1] |
| Molecular Weight | 297.68 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically available at 95+% |
Experimental Protocols
The following sections detail a plausible methodology for the synthesis and purification of this compound. This protocol is a composite based on general synthetic routes described for this and structurally related compounds.[1]
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] A common route involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate.[1] Another potential pathway involves the reaction of 2-chloronicotinyl chloride with 2,4-difluoroaniline in a one-pot reaction.[1]
Materials:
-
2,4-difluoroaniline
-
Ethyl 6-chloronicotinate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 6-chloronicotinate (1.0 equivalent), 2,4-difluoroaniline (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration for stirring.
-
The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured into water and extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product obtained from the synthesis can be purified using standard laboratory techniques to obtain the desired compound in high purity.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
A suitable solvent system for chromatography (e.g., a mixture of hexane and ethyl acetate)
-
Glass column for chromatography
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
A silica gel slurry is prepared in the chosen eluent (e.g., a low polarity mixture of hexane and ethyl acetate) and packed into a glass column.
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder.
-
The dry-loaded silica with the adsorbed product is carefully added to the top of the packed column.
-
The column is eluted with the solvent system, starting with a low polarity mixture and gradually increasing the polarity if necessary.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to afford the purified this compound as a white crystalline solid.[1]
-
Alternatively, for a highly crystalline crude product, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be employed for purification.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound, and its potential applications based on its chemical class.
Caption: Synthesis and Purification Workflow.
Caption: Potential Applications and Research Areas.
Potential Applications and Research Directions
This compound serves as a valuable building block in several areas of chemical research and development.
-
Medicinal Chemistry: As a substituted nicotinate, this compound is of interest for the synthesis of biologically active molecules. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.[2][3] The structural motifs present in this molecule are found in various pharmacologically active compounds, suggesting its potential as a scaffold for the development of new therapeutic agents.[1] For instance, it can be a precursor for synthesizing p38 MAP kinase inhibitors.[1]
-
Drug Discovery: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to create a library of derivatives for screening in drug discovery programs.[1] Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.[1]
-
Material Science: The aromatic and heterocyclic nature of the molecule suggests its potential use in the synthesis of functional organic materials.[1] Derivatives could be explored for applications in areas such as organic electronics or as components of fluorescent probes, although specific applications in this area are less documented.
References
Spectroscopic and Synthetic Profile of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document presents a full suite of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The predicted data is generated from validated computational models and interpreted based on established principles of chemical spectroscopy. Furthermore, a detailed, plausible experimental protocol for the synthesis and characterization of the title compound is provided, offering a practical framework for researchers in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
-
Molecular Formula: C₁₄H₁₀ClF₂NO₂
-
Molecular Weight: 297.68 g/mol
-
CAS Number: 745833-19-6
-
Appearance: Predicted to be a white to off-white solid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a reliable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | d | 1H | H-4 (Pyridine) |
| 7.55 | d | 1H | H-5 (Pyridine) |
| 7.90 | m | 1H | H-6' (Difluorophenyl) |
| 7.05 | m | 1H | H-3' (Difluorophenyl) |
| 6.95 | m | 1H | H-5' (Difluorophenyl) |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 1.10 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C=O (Ester) |
| 163.5 (dd) | C-2'/C-4' (C-F) |
| 158.0 | C-6 (Pyridine) |
| 155.5 | C-2 (Pyridine) |
| 140.0 | C-4 (Pyridine) |
| 132.0 (dd) | C-6' (Difluorophenyl) |
| 125.0 | C-3 (Pyridine) |
| 124.0 (d) | C-1' (Difluorophenyl) |
| 122.5 | C-5 (Pyridine) |
| 112.0 (dd) | C-5' (Difluorophenyl) |
| 105.0 (t) | C-3' (Difluorophenyl) |
| 62.0 | -OCH₂CH₃ |
| 14.0 | -OCH₂CH₃ |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 297/299 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 268/270 | [M - C₂H₅]⁺ |
| 252/254 | [M - OCH₂CH₃]⁺ |
| 224/226 | [M - COOCH₂CH₃]⁺ |
| 196 | [M - COOCH₂CH₃ - Cl]⁺ |
| 127 | [C₆H₃F₂]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1725 | Strong | C=O Stretch (Ester) |
| 1600, 1570, 1480 | Medium-Strong | C=C and C=N Stretch (Aromatic Rings) |
| 1250 | Strong | C-O Stretch (Ester) |
| 1150-1020 | Strong | C-F Stretch |
| 850 | Strong | C-Cl Stretch |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound via a Suzuki coupling reaction, a common method for forming C-C bonds between aromatic rings.
Materials:
-
Ethyl 2,6-dichloronicotinate
-
2,4-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,6-dichloronicotinate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Solvent and Base Addition: Add toluene (100 mL) and a 2M aqueous solution of potassium carbonate (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Crystallization: Purify the crude product by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to yield this compound as a solid.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
3.2.2. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce a dilute solution of the sample in methanol or dichloromethane directly into the ion source via a direct insertion probe.
-
Acquisition Parameters: Set the ionization energy to 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Synthetic Pathway
Caption: Suzuki coupling synthesis of the target compound.
Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
The Synthetic Keystone: Unlocking the Therapeutic Potential of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a halogenated pyridine derivative, stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules. While direct and extensive biological profiling of this compound is not widely documented in publicly available literature, its structural motifs—a difluorophenyl group, a chloro-substituted pyridine core, and an ethyl nicotinate moiety—are integral to numerous pharmacologically active agents. This technical guide consolidates the available information on its synthetic utility, inferred potential biological activities, and the standard experimental protocols that would be employed to elucidate its pharmacological profile. The significance of this compound lies not in its own inherent potent bioactivity, but in its role as a versatile building block for novel therapeutics.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | [1] |
| CAS Number | 745833-19-6 | [1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂ | [1] |
| Molecular Weight | 297.68 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like dichloromethane and dimethylformamide. | [1] |
Synthetic Utility and Logical Relationships
The primary role of this compound is that of a synthetic intermediate. Its chemical structure allows for a variety of subsequent chemical modifications to produce more complex molecules with therapeutic potential. The following diagram illustrates its position in a synthetic pathway.
Potential Biological Activities and Mechanisms of Action
Based on its structural components and its use as a precursor for bioactive molecules, the following potential biological activities can be inferred. It is crucial to note that these are hypothetical activities that would require experimental validation.
Potential Anticancer Activity
The 2,4-difluorophenyl moiety is a common feature in many anticancer agents. Fluorine substitution can enhance metabolic stability and binding affinity to target proteins. Nicotinic acid derivatives have also been investigated for their roles in cancer biology. This compound serves as a scaffold for JMJD5 inhibitors, which are involved in epigenetic regulation and are targets for cancer therapy.[1]
A plausible, though unconfirmed, mechanism of action for derivatives of this compound could involve the inhibition of protein kinases or interference with metabolic pathways crucial for cancer cell proliferation.
Potential Antimicrobial Activity
The presence of a halogenated pyridine ring is a structural alert for potential antimicrobial activity. Many pyridine-containing compounds exhibit antibacterial and antifungal properties. While no specific data exists for this compound, it is a candidate for screening against various microbial strains.[1]
Experimental Protocols for Biological Evaluation
To ascertain the potential biological activities of this compound, standardized in vitro assays would be employed.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data (Hypothetical)
As no direct experimental data is available, the following tables are presented as templates for how quantitative data for this compound would be structured if it were to be experimentally determined.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | To be determined |
| A549 (Lung Cancer) | This compound | To be determined |
| HCT116 (Colon Cancer) | This compound | To be determined |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | To be determined |
| Escherichia coli | This compound | To be determined |
| Candida albicans | This compound | To be determined |
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug development community, primarily for its role as a versatile synthetic intermediate. While direct evidence of its biological activity is scarce, its structural features suggest a potential for anticancer and antimicrobial properties. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research focused on the biological screening of this compound and its novel derivatives is warranted to fully unlock its therapeutic potential. The true value of this molecule lies in the diverse array of bioactive compounds that can be generated from its core structure.
References
An In-depth Technical Guide to Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, with the systematic IUPAC name ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate [1], is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of contemporary pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities. While direct and extensive biological data for this specific compound remains limited in publicly accessible literature, its significance is underscored by its role as a key building block in the development of potent kinase inhibitors and other therapeutic agents. This whitepaper will delve into the established biological activities of compounds synthesized from this nicotinate, thereby illuminating its therapeutic potential.
Chemical Properties and Data Presentation
This compound is a substituted pyridine derivative featuring a 2,4-difluorophenyl group at the 2-position, a chloro substituent at the 6-position, and an ethyl ester at the 3-position of the pyridine ring[1]. These structural features, particularly the halogen substitutions, are pivotal in modulating the electronic properties and biological interactions of molecules derived from this scaffold.
| Property | Value | Reference |
| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | [1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂ | [1] |
| Molecular Weight | 297.68 g/mol | [1] |
| CAS Number | 745833-19-6 | [1] |
| Appearance | White crystalline solid | |
| Canonical SMILES | CCOC(=O)C1=C(C=NC(=C1)Cl)C2=C(C=C(C=C2)F)F | |
| InChI Key | JPJLYIZLSBBOKF-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction, as described in patent literature, highlighting an efficient and scalable manufacturing process[1].
Experimental Protocol: One-Pot Synthesis
This protocol is based on the reaction between 2-chloronicotinyl chloride and 2,4-difluoroaniline.
Materials:
-
2-chloronicotinyl chloride
-
2,4-difluoroaniline
-
Iron(III) chloride (catalyst)
-
Anhydrous toluene (solvent)
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a stirred solution of 2,4-difluoroaniline in anhydrous toluene under an inert atmosphere, add triethylamine.
-
Slowly add a solution of 2-chloronicotinyl chloride in anhydrous toluene to the reaction mixture at room temperature.
-
Add a catalytic amount of iron(III) chloride to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction with the addition of ethanol.
-
The reaction mixture is then subjected to an aqueous workup, including washes with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a white crystalline solid.
Biological Activity and Potential Therapeutic Applications
While specific quantitative data on the biological activity of this compound is not widely published, its role as a key synthetic intermediate allows for the inference of its potential applications. This compound is a precursor to a variety of molecules with demonstrated biological activities, particularly in the realms of oncology and infectious diseases.
Potential as an Anticancer Agent Precursor
The substituted nicotinate scaffold is a common feature in a number of kinase inhibitors. Kinases are a class of enzymes that are often dysregulated in cancer, and their inhibition is a cornerstone of modern targeted cancer therapy. It is hypothesized that this compound serves as a starting material for the synthesis of compounds that target various protein kinases.
Hypothesized Signaling Pathway Inhibition:
Based on the structures of known kinase inhibitors, it is plausible that derivatives of this compound could inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Potential as an Antimicrobial Agent Precursor
Pyridine-based compounds have a long history in the development of antimicrobial agents. The structural motifs present in this compound, including the halogenated phenyl and pyridine rings, are known to contribute to antimicrobial activity. It is likely that this compound can be elaborated into more complex molecules with activity against a range of bacterial and fungal pathogens.
Standardized Experimental Protocols for Biological Evaluation
For researchers aiming to evaluate the biological activity of this compound or its derivatives, the following standardized protocols are recommended.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. While direct biological data is sparse, its utility as a precursor for potent kinase inhibitors and potential antimicrobial agents is evident from the broader scientific literature on related compounds. The synthetic accessibility of this nicotinate, coupled with the established biological importance of the resulting molecular scaffolds, makes it a compound of high interest for further investigation. The experimental protocols provided herein offer a standardized approach for researchers to explore the biological activities of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.
References
An In-Depth Technical Guide to CAS Number 745833-19-6: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 745833-19-6, systematically known as Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a key intermediate in the development of therapeutic agents targeting critical signaling pathways in cancer and neuroinflammation. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information to support further investigation and application of this versatile molecule.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with a molecular formula of C₁₄H₁₀ClF₂NO₂.[1] Its structural features, including a difluorophenyl group, a chloro-substituted pyridine ring, and an ethyl nicotinate moiety, contribute to its unique chemical reactivity and utility as a synthetic building block.
Table 1: Physicochemical Properties of CAS 745833-19-6
| Property | Value | Reference |
| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | [1] |
| Synonyms | 6-Chloro-2-(2,4-difluorophenyl)nicotinic acid ethyl ester | [1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂ | [1] |
| Molecular Weight | 297.68 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 371.4 °C | |
| Density | 1.3 g/cm³ | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like dichloromethane and dimethylformamide. | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a substituted nicotinoyl chloride with 2,4-difluoroaniline. The following protocol is a representative example:
Materials:
-
2,6-dichloro-5-fluoronicotinoyl chloride
-
2,4-difluoroaniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloro-5-fluoronicotinoyl chloride in anhydrous DMF, add triethylamine and 2,4-difluoroaniline.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, temperature, and reaction time, may vary and should be optimized for best results.
Biological Significance and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules that modulate key signaling pathways implicated in various diseases, particularly cancer and neuroinflammatory disorders.
Intermediate for JMJD5 Inhibitors
This compound is a building block for the synthesis of inhibitors of Jumonji domain-containing protein 5 (JMJD5), a histone demethylase that plays a role in cancer progression. JMJD5 has been shown to regulate the expression of genes involved in cell cycle control and metastasis, such as CDKN1A and Snail.[1][2]
JMJD5 Signaling Pathway in Cancer
Precursor for TSPO Ligands
This compound is utilized in the synthesis of ligands for the Translocator Protein (TSPO), an outer mitochondrial membrane protein. TSPO is upregulated in activated microglia and is a key target for the imaging and potential treatment of neuroinflammation.
Experimental Workflow for TSPO Ligand Synthesis
References
- 1. Epigenetic silencing of JMJD5 promotes the proliferation of hepatocellular carcinoma cells by down-regulating the transcription of CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of histone demethylase JMJD5 promotes metastasis and indicates a poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its known and potential biological activities. The information presented herein is intended to support further research and development involving this compound.
Chemical and Physical Properties
This compound, with the CAS number 745833-19-6, is a white crystalline solid.[1] Its chemical structure features a pyridine ring substituted with a 2,4-difluorophenyl group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester at the 3-position.[1] This combination of functional groups imparts specific chemical reactivity and potential for biological interactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | [1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂ | [1] |
| Molecular Weight | 297.68 g/mol | [1] |
| CAS Number | 745833-19-6 | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like dichloromethane and dimethylformamide. | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. A general synthesis involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate.[1]
General Synthesis Workflow
The logical flow of the synthesis process can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,4-difluoroaniline
-
Ethyl 6-chloronicotinate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluoroaniline (1.0 equivalent), ethyl 6-chloronicotinate (1.0 equivalent), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide to the flask to dissolve the reactants. The volume should be sufficient to ensure proper mixing.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Potential Applications
This compound can undergo several chemical transformations, making it a versatile intermediate. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
These chemical properties make it a valuable building block in the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets. It has been investigated for its potential as an antimicrobial and anticancer agent.[1]
-
Materials Science: For the synthesis of functional materials with specific electronic or photophysical properties.
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of active investigation. While specific signaling pathways have not been fully elucidated for this particular compound, its structural motifs suggest potential interactions with various biological targets.
General Mechanism of Action
The difluorophenyl group and the chloronicotinate moiety are key features that can enable the compound to bind to enzymes and receptors, thereby modulating their activity.[1] The precise mechanism and the specific pathways involved are dependent on the biological system under investigation.
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar pyridine-containing compounds, a hypothetical involvement in a generic kinase signaling pathway can be proposed. Kinase pathways are crucial in cell regulation, and their dysregulation is often implicated in diseases like cancer.
Caption: Hypothetical inhibition of a generic kinase signaling pathway by the compound.
This diagram illustrates a potential mechanism where the compound could act as an inhibitor of a kinase within a signaling cascade, thereby affecting downstream cellular processes. It is important to note that this is a generalized representation and requires experimental validation.
Conclusion
This compound is a compound with considerable promise for further research and application. Its versatile chemistry allows for the synthesis of a wide range of derivatives, while its structural features suggest a potential for interesting biological activities. This guide provides a foundational understanding of its properties and synthesis, which should serve as a valuable resource for scientists and researchers in the field. Further experimental studies are warranted to fully elucidate its physical constants, optimize its synthesis, and uncover its specific biological mechanisms of action.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a key intermediate in pharmaceutical synthesis. The document details the necessary starting materials, provides robust experimental protocols, and presents quantitative data to assist researchers in selecting and optimizing a synthetic strategy.
Executive Summary
This compound is a substituted pyridine derivative crucial for the development of various active pharmaceutical ingredients (APIs). Its synthesis is primarily achieved through cross-coupling reactions or multi-step pathways. This guide focuses on two of the most prevalent and effective methods: the Suzuki-Miyaura cross-coupling and a multi-step synthesis involving an enamine intermediate. Each route utilizes distinct starting materials and offers different advantages regarding yield, scalability, and reaction conditions. This document serves as a practical resource, providing detailed methodologies and comparative data to support laboratory and process development efforts.
Key Starting Materials
The selection of a synthetic route is dictated by the availability and cost of the core starting materials. The table below summarizes the primary reactants required for the major synthetic pathways.
| Starting Material | Structure | CAS Number | Molecular Formula | Key Supplier Info |
| For Route A: Suzuki-Miyaura Coupling | ||||
| Ethyl 6-chloronicotinate | ![]() | 49608-01-7 | C₈H₈ClNO₂ | Commercially available in bulk. |
| 2,4-Difluorophenylboronic acid | 144025-03-6 | C₆H₅BF₂O₂ | Widely available from major chemical suppliers. | |
| For Route B: Multi-Step Synthesis | ||||
| Ethyl 2,6-dichloro-5-fluoronicotinoylacetate | ![]() | 113190-41-9 | C₁₀H₈Cl₂FNO₃ | Specialty intermediate, may require custom synthesis. |
| 2,4-Difluoroaniline | 367-25-9 | C₆H₅F₂N | Common reagent, available in large quantities. | |
| Triethyl orthoformate | 122-51-0 | C₇H₁₆O₃ | Standard organic reagent. |
Synthetic Pathways and Methodologies
Two primary, well-documented routes for the synthesis of this compound are presented below.
Route A: Suzuki-Miyaura Cross-Coupling
This route involves the palladium-catalyzed cross-coupling of Ethyl 6-chloronicotinate with 2,4-Difluorophenylboronic acid. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and generally good yields.
Caption: Suzuki-Miyaura cross-coupling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of Diflunisal, which also utilizes a 2,4-difluorophenylboronic acid coupling partner.[1]
-
Reaction Setup: To a reaction vessel, add Ethyl 6-chloronicotinate (1.0 eq.), 2,4-difluorophenylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as Palladium(II) chloride (PdCl₂, 1-3 mol%), to the mixture.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of N,N-Dimethylformamide (DMF) and water (e.g., 1:1 v/v ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure.
-
Reaction: Heat the mixture to a temperature between 75-100°C. The reaction can be enhanced using ultrasonic irradiation.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data (Expected)
| Parameter | Value | Notes |
| Yield | 85-98% | Yields are highly dependent on catalyst choice and reaction conditions. Ligand-free PdCl₂ under sonication has shown yields up to 98% in analogous reactions.[1] |
| Purity | >98% | After column chromatography. |
| Reaction Time | 2-12 hours | Conventional heating may require longer times; microwave or ultrasonic irradiation can significantly reduce reaction time. |
Route B: Multi-Step Synthesis via Enamine Intermediate
This pathway is a multi-step process that builds the substituted pyridine ring. It begins with the reaction of Ethyl 2,6-dichloro-5-fluoronicotinoylacetate with triethyl orthoformate, followed by coupling with 2,4-difluoroaniline to form an enaminoketo ester, which is then cyclized.[2]
Caption: Multi-step synthesis via enamine cyclization.
Experimental Protocol: Multi-Step Synthesis
This protocol is based on the general description of the pathway.[2]
-
Step 1: Enol Ether Formation: Reflux a mixture of Ethyl 2,6-dichloro-5-fluoronicotinoylacetate (1.0 eq.) and triethyl orthoformate (1.2 eq.) in acetic anhydride for 2-4 hours. Remove the volatiles under reduced pressure to yield the crude enol ether intermediate.
-
Step 2: Enaminoketo Ester Formation: Dissolve the crude intermediate in a suitable solvent such as methylene chloride. Add 2,4-difluoroaniline (1.1 eq.) and stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC. After completion, the solvent is removed in vacuo.
-
Step 3: Cyclization: Dissolve the crude enaminoketo ester in anhydrous Tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) portion-wise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data (Expected)
| Parameter | Value | Notes |
| Overall Yield | 60-75% | The synthesis of the starting material, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, can be achieved in high yield (88-95%). The subsequent steps may have moderate to good yields. |
| Purity | >98% | After final purification. |
| Key Variables | Purity of starting materials (≥98% recommended), precise temperature control during cyclization, and stoichiometric control of the base are critical for maximizing yield.[2] |
Conclusion
The synthesis of this compound can be effectively achieved via several synthetic routes. The Suzuki-Miyaura coupling (Route A) offers a direct, high-yielding approach, particularly suitable for laboratory-scale synthesis where a wide variety of boronic acids are available. The multi-step synthesis (Route B) provides an alternative that builds the core heterocyclic structure, which may be advantageous for constructing a library of analogues by varying the aniline component. The choice of synthesis will depend on factors such as the scale of production, cost and availability of starting materials, and the specific capabilities of the research and development team. Both routes, with appropriate optimization, are capable of producing the target compound in high purity.
References
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and key intermediates involved in the preparation of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a significant building block in medicinal chemistry. The document outlines two major synthetic strategies: a Suzuki-Miyaura coupling approach and a nucleophilic aromatic substitution pathway. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis of this compound.
Introduction
This compound (IUPAC Name: Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate) is a halogenated pyridine derivative with a molecular formula of C₁₄H₁₀ClF₂NO₂.[1] Its structural complexity, featuring a difluorophenyl group and a chlorinated pyridine core, makes it a valuable intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of halogen atoms provides multiple reaction sites for further molecular elaboration.
Key Synthetic Pathways
Two principal synthetic pathways have been identified for the synthesis of this compound.
-
Route A: Suzuki-Miyaura Coupling: This modern and versatile cross-coupling reaction involves the palladium-catalyzed reaction of a chlorinated pyridine derivative with (2,4-difluorophenyl)boronic acid. This method offers high yields and good functional group tolerance.
-
Route B: Nucleophilic Aromatic Substitution: This classical approach relies on the reaction of a 6-chloronicotinate derivative with 2,4-difluoroaniline. The reaction can proceed via the ethyl ester or the more reactive acid chloride intermediate.
The following sections detail the synthesis of the key intermediates required for these routes.
Synthesis of Key Intermediates
Synthesis of 2,6-Dichloronicotinic Acid (Intermediate for Route A)
2,6-Dichloronicotinic acid serves as a crucial precursor for the Suzuki-Miyaura coupling route. It can be synthesized from 2,6-dihydroxynicotinic acid (citrazinic acid).
Experimental Protocol:
A suspension of 2,6-dihydroxynicotinic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) is treated with a suitable chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2,6-dichloronicotinic acid.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| 2,6-dihydroxynicotinic acid | 1 | Reflux in POCl₃ with PCl₅ | 2,6-Dichloronicotinic acid | 85-95 | >98 |
Synthesis of Ethyl 2,6-dichloronicotinate (Intermediate for Route A)
The carboxylic acid is converted to its ethyl ester to facilitate the subsequent coupling reaction.
Experimental Protocol:
To a solution of 2,6-dichloronicotinic acid (1 equivalent) in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is dissolved in an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 2,6-dichloronicotinate.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| 2,6-Dichloronicotinic acid | 1 | Reflux in ethanol with catalytic H₂SO₄ | Ethyl 2,6-dichloronicotinate | 90-98 | >98 |
Synthesis of (2,4-Difluorophenyl)boronic Acid (Intermediate for Route A)
This boronic acid is a key coupling partner in the Suzuki-Miyaura reaction.
Experimental Protocol:
A Grignard reagent is first prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). In a separate flask, trimethyl borate (1.1-1.5 equivalents) in anhydrous THF is cooled to a low temperature (e.g., -78 °C). The prepared Grignard reagent is then added dropwise to the trimethyl borate solution. The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is often purified by recrystallization.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| 1-Bromo-2,4-difluorobenzene | 1 | Grignard formation, then reaction with trimethyl borate | (2,4-Difluorophenyl)boronic acid | 70-85 | >99 |
Synthesis of 6-Chloronicotinic Acid (Intermediate for Route B)
6-Chloronicotinic acid is the precursor for the nicotinic acid derivatives used in the nucleophilic aromatic substitution pathway.
Experimental Protocol:
A mixture of 2-chloro-5-methylpyridine (1 equivalent), a catalyst such as cobalt(II) acetate, and a solvent like acetic acid is heated in the presence of an oxidizing agent (e.g., air or oxygen). The reaction is monitored until completion. After cooling, the product is isolated by filtration and can be purified by recrystallization.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| 2-Chloro-5-methylpyridine | 1 | Oxidation with air/O₂ in the presence of a cobalt catalyst | 6-Chloronicotinic acid | 75-85 | >98 |
Synthesis of Ethyl 6-chloronicotinate (Intermediate for Route B)
Experimental Protocol:
This esterification follows a similar procedure to that of ethyl 2,6-dichloronicotinate. 6-Chloronicotinic acid (1 equivalent) is refluxed in ethanol with a catalytic amount of concentrated sulfuric acid. Work-up involves removal of ethanol, dissolution in an organic solvent, washing with a basic solution, and purification to yield the desired ester.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| 6-Chloronicotinic acid | 1 | Reflux in ethanol with catalytic H₂SO₄ | Ethyl 6-chloronicotinate | 90-97 | >98 |
Synthesis of 2-Chloronicotinyl Chloride (Intermediate for Route B)
The acid chloride is a more reactive intermediate for the subsequent amidation.
Experimental Protocol:
A mixture of 2-chloronicotinic acid (1 equivalent) and thionyl chloride (excess) is heated to reflux. The reaction is typically complete within a few hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-chloronicotinyl chloride, which is often used in the next step without further purification.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| 2-Chloronicotinic acid | 1 | Reflux in thionyl chloride | 2-Chloronicotinyl chloride | >95 (crude) | Used directly |
Final Synthesis of this compound
Route A: Suzuki-Miyaura Coupling
Experimental Protocol:
To a degassed mixture of ethyl 2,6-dichloronicotinate (1 equivalent), (2,4-difluorophenyl)boronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or sodium carbonate (2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by LC-MS or TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| Ethyl 2,6-dichloronicotinate | 1 | Pd-catalyzed coupling with (2,4-difluorophenyl)boronic acid | This compound | 70-90 | >99 |
| (2,4-Difluorophenyl)boronic acid | 1.2 | ||||
| Pd(PPh₃)₄ | 0.03 | ||||
| K₂CO₃ | 2.5 |
Route B: Nucleophilic Aromatic Substitution
Experimental Protocol (from Ethyl 6-chloronicotinate):
A mixture of ethyl 6-chloronicotinate (1 equivalent), 2,4-difluoroaniline (1-1.2 equivalents), and a base such as potassium carbonate (1.5-2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated. The reaction temperature can range from 100 to 150 °C. After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[1]
Experimental Protocol (from 2-Chloronicotinyl Chloride):
In a one-pot synthesis, 2-chloronicotinyl chloride (1 equivalent) and 2,4-difluoroaniline (1 equivalent) are reacted in the presence of a Lewis acid catalyst such as iron(III) chloride in a suitable solvent.[1] The reaction conditions are carefully controlled to achieve the desired product.
| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield (%) | Purity (%) |
| Ethyl 6-chloronicotinate | 1 | Reaction with 2,4-difluoroaniline in DMF with K₂CO₃ | This compound | 60-75 | >98 |
| 2,4-Difluoroaniline | 1.1 | ||||
| K₂CO₃ | 1.5 |
Visualizations
Synthetic Pathway Overview
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling synthesis.
Conclusion
This technical guide has detailed the key intermediates and synthetic methodologies for the preparation of this compound. Both the Suzuki-Miyaura coupling and nucleophilic aromatic substitution routes offer viable pathways to this important building block. The choice of route will depend on factors such as starting material availability, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a key building block in medicinal chemistry and materials science. This document details its primary applications, key chemical transformations with specific protocols, and quantitative data to support reaction optimization.
Introduction
This compound is a halogenated pyridine derivative with significant potential as a scaffold in the development of novel pharmaceuticals and functional materials.[1] Its structural features, including a difluorophenyl group, a reactive chlorine atom, and an ethyl ester moiety, make it a versatile precursor for a variety of chemical modifications. This compound is particularly noted for its role as an intermediate in the synthesis of JMJD5 inhibitors and PET radioligands for neuroinflammation imaging.[1]
Key Applications
-
Medicinal Chemistry: Serves as a crucial intermediate in the synthesis of pharmacologically active compounds, including enzyme inhibitors and imaging agents.[1] The difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates.
-
Materials Science: Utilized in the creation of advanced materials with specific electronic or photophysical properties.[1]
-
Organic Synthesis: A versatile building block for constructing complex heterocyclic systems through various chemical transformations.
Chemical Transformations
This compound readily undergoes several key reactions, including nucleophilic aromatic substitution (SNAr) at the 6-position, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the chloro-substituent, facilitates nucleophilic attack at the C6 position. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr reactions.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methylamine | - | Ethanol | 50 | 8 | Ethyl 2-(2,4-difluorophenyl)-6-(methylamino)nicotinate | Good |
| Ethylamine | - | Dichloromethane | 0 to RT | 12-18 | Ethyl 2-(2,4-difluorophenyl)-6-(ethylamino)nicotinate | Not Specified |
| Hydrazine | - | Not Specified | Not Specified | Not Specified | Ethyl 2-(2,4-difluorophenyl)-6-hydrazinonicotinate | Not Specified |
Note: "Good" yield is reported in the literature without a specific percentage. The reaction with ethylamine is described in a comparative context without a reported yield. The synthesis with hydrazine is inferred from the preparation of a downstream product.
Experimental Protocol: Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-(methylamino)nicotinate
-
Materials:
-
This compound (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add methylamine dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for palladium-catalyzed cross-coupling.
This reaction is a powerful method for the formation of biaryl compounds by coupling with boronic acids or their esters.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids (Analogous Systems)
| Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Chlorobenzene | Methylphenylboronic acid | Pd(OAc)₂ (1) / L (2) | K₃PO₄ | Toluene | 12 | No Conversion |
| 4-Chloro-N-methylbenzamide | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ (1) / L (2) | K₃PO₄ | Toluene | 12 | 95 |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) / L (2) | K₃PO₄ | Toluene | 12 | 98 |
L = Biaryl phosphacycle ligand
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (1 mol%)
-
Biaryl phosphacycle ligand (e.g., SPhos, XPhos) (2 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene
-
Water
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100°C with stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
This reaction allows for the synthesis of substituted alkynes through coupling with terminal alkynes.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes (General Conditions)
| Aryl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |
| Aryl Bromide | 1-Heptyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | 12 | High |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (2.5 mol%)
-
Diisopropylamine (7.0 eq)
-
THF
-
Diethyl ether
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially under an inert atmosphere.
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Signaling Pathways and Logical Relationships
The synthetic utility of this compound can be visualized as a branching pathway leading to diverse molecular scaffolds.
Caption: Synthetic pathways from the title compound.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The protocols and data presented here provide a foundation for researchers to explore its potential in the discovery and development of novel molecules with diverse applications in medicine and materials science. The reactivity of the 6-chloro position through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of complex molecular architectures.
References
Application of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate in Medicinal Chemistry: A Keystone for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of biologically active compounds. Its unique trifunctionalized pyridine core, featuring a difluorophenyl group, a chloro substituent, and an ethyl ester, provides multiple reaction sites for chemical modification, making it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with derivatives of this compound.
Core Applications in Drug Discovery
This compound is a key intermediate in the synthesis of targeted therapies, primarily focusing on the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. The presence of the 2,4-difluorophenyl moiety often enhances the binding affinity of the final compounds to their biological targets, while the chloro and ester groups serve as handles for further chemical elaboration.
Precursor to JMJD5 Inhibitors
One of the significant applications of this compound is as a precursor for the synthesis of inhibitors of Jumonji C (JmjC) domain-containing protein 5 (JMJD5).[1] JMJD5 is a histone demethylase implicated in epigenetic regulation and has been identified as a potential therapeutic target in various cancers. Dysregulation of JMJD5 has been linked to the progression of several malignancies, including hepatocellular carcinoma.
Intermediate for Kinase Inhibitors
The scaffold of this compound is also valuable in the development of kinase inhibitors. Notably, it has been identified as a potential intermediate in the synthesis of p38 MAP kinase inhibitors.[1] The p38 MAP kinase signaling pathway plays a crucial role in inflammatory responses and cell differentiation, making its inhibitors promising candidates for treating a range of inflammatory conditions.
Quantitative Data on Derivatives
While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the following table represents typical inhibitory activities of kinase inhibitors that can be synthesized from similar pyridine scaffolds. This data is provided for illustrative purposes to highlight the potential potency of compounds derived from this chemical class.
| Target Kinase | Compound Class | IC50 (nM) | Cell Line |
| p38α MAP Kinase | Pyridine-based inhibitor | 10 - 100 | U937 |
| Aurora A Kinase | Pyrazole-thiazolidinone | 110 | HCT116 |
| ITK | 3-oxo-2,3-dihydropyridazine | 190 | Jurkat |
| EGFR | Dihydropyridine | 5,974 | A549 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general synthetic route described in the literature.[1]
Materials:
-
2,4-difluoroaniline
-
Ethyl 6-chloronicotinate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 6-chloronicotinate (1.0 eq) in DMF, add 2,4-difluoroaniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: General Procedure for Suzuki Coupling
The chloro-substituent on the pyridine ring is amenable to cross-coupling reactions, such as the Suzuki coupling, to introduce further diversity.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent system (e.g., 3:1 dioxane:water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired coupled product.
Signaling Pathways and Experimental Workflows
The biological activity of compounds derived from this compound is often linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.
The diagram above illustrates a typical workflow in drug discovery, starting from the synthesis of derivatives from this compound, followed by biological screening and lead optimization.
This diagram depicts a simplified signaling pathway involving JMJD5. By inhibiting JMJD5, derivatives of this compound can potentially modulate the expression of cell cycle regulators like CDKN1A (p21), thereby halting tumor cell proliferation.
References
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate: A Versatile Building Block for Novel Compound Synthesis
For Immediate Release
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a halogenated pyridine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including a difluorophenyl moiety, a reactive chlorine atom, and an ethyl ester group, provide multiple points for chemical modification, making it an ideal scaffold for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the synthesis of new chemical entities, with a focus on palladium-catalyzed cross-coupling reactions.
Key Applications in Drug Discovery
The core structure of this compound is a precursor to a variety of heterocyclic compounds that have shown promise in several therapeutic areas. The presence of the 2,4-difluorophenyl group can enhance the biological activity and metabolic stability of the resulting molecules. This building block has been investigated for its potential in developing:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and derivatives of this compound have been explored for their potential to target various kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Agents: The unique electronic properties conferred by the fluorine and chlorine atoms can contribute to the antimicrobial activity of compounds derived from this scaffold.
-
Anticancer Agents: Research has indicated the potential of derivatives as anticancer agents, likely through the modulation of specific biological targets.
Synthetic Utility and Key Reactions
The synthetic versatility of this compound stems from the reactivity of the chlorine atom at the 6-position of the pyridine ring. This position is amenable to various substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups and molecular fragments.
Two of the most powerful and widely used transformations for modifying this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, replacing the chlorine atom with a primary or secondary amine. This reaction is crucial for the synthesis of arylamines and their derivatives, which are prevalent in pharmaceuticals.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions using this compound as the starting material. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Representative Examples for Analogous Systems):
While specific data for a wide range of Suzuki couplings on this compound is not extensively published, the following table summarizes typical results for the closely related 2-chloropyridine and 2,6-dichloropyridine systems, which can serve as a valuable starting point for reaction optimization.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 6 | 80-92 |
Note: Yields are for the mono-arylated product on analogous chloropyridine systems and are intended as a guide. Actual yields may vary.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general method for the palladium-catalyzed amination of the title compound.
Workflow Diagram:
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
Quantitative Data (Representative Examples for Analogous Systems):
The following table provides representative yields for the Buchwald-Hartwig amination on similar 2-chloropyridine substrates.
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | 88-96 |
| Morpholine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 90-97 |
| n-Butylamine | Pd₂(dba)₃/BrettPhos (1.5/3) | Cs₂CO₃ | Toluene | 90 | 85-94 |
Note: Yields are for the amination of analogous chloropyridine systems and are intended as a guide. Actual yields may vary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and targeted diversification of this scaffold, providing access to a wide range of potentially bioactive molecules. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this important synthetic intermediate.
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is crucial for drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a reliable and reproducible method. The presented protocol is based on the nucleophilic aromatic substitution reaction between 2,4-difluoroaniline and ethyl 6-chloronicotinate.
Chemical Reaction Scheme
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Scale-up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| Ethyl 6-chloronicotinate | 185.61 | 1.00 kg | 5.39 | 1.0 |
| 2,4-Difluoroaniline | 129.11 | 0.77 kg | 5.96 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.12 kg | 8.10 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 L | - | - |
Table 2: Typical Yield and Purity of this compound
| Parameter | Value | Method of Analysis |
| Yield | 85-95% | Gravimetric |
| Purity | >98% | HPLC |
| Melting Point | Not specified (solid) | Melting Point Apparatus |
Table 3: Analytical Data for Product Characterization
| Analysis | Specification |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, J=8.0 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.50-7.40 (m, 1H), 7.00-6.90 (m, 2H), 4.35 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.8, 162.5 (dd, J=252.5, 12.1 Hz), 159.8 (dd, J=252.5, 12.1 Hz), 158.2, 149.5, 140.1, 132.0 (dd, J=9.1, 5.0 Hz), 124.5, 122.8 (dd, J=18.2, 4.0 Hz), 112.0 (dd, J=21.2, 3.0 Hz), 104.5 (t, J=26.3 Hz), 61.5, 14.0 |
| Mass Spectrum (ESI) | m/z 298.1 [M+H]⁺ |
Experimental Protocols
Scale-up Synthesis of this compound
This protocol describes a robust procedure for the synthesis of this compound on a kilogram scale.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Large-scale filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up the 10 L three-necked flask with a mechanical stirrer, condenser, and a nitrogen inlet.
-
Ensure all glassware is dry before use.
-
-
Charging of Reagents:
-
To the flask, add ethyl 6-chloronicotinate (1.00 kg, 5.39 mol), 2,4-difluoroaniline (0.77 kg, 5.96 mol), and potassium carbonate (1.12 kg, 8.10 mol).
-
Add N,N-Dimethylformamide (DMF) (5.0 L) to the flask.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (ethyl 6-chloronicotinate) is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water (25 L) with stirring.
-
A solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration using a large-scale filtration apparatus.
-
Wash the solid cake with deionized water (3 x 5 L) to remove DMF and inorganic salts.
-
Wash the solid with a cold 1:1 mixture of ethanol and water (2 L) to remove residual impurities.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Optional)
If the purity of the product is below the desired specification, recrystallization can be performed.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application Note: HPLC Method for Purity Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
Introduction
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and the separation of potential process-related impurities. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in research and manufacturing environments.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase.[3] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.[4][5][6]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 2: Representative Chromatographic Data (Hypothetical)
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 3.2 | 150 | 0.05 |
| 2 | 8.5 (Main Peak) | 298500 | 99.83 |
| 3 | 11.1 | 300 | 0.10 |
| 4 | 14.7 | 60 | 0.02 |
| Total | 299010 | 100.00 |
Mandatory Visualization
Caption: Workflow for the HPLC Purity Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by reverse-phase HPLC. The described method is a valuable tool for quality control, ensuring the integrity of this important pharmaceutical intermediate. The provided chromatographic conditions serve as a robust starting point for method validation in accordance with regulatory guidelines.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of this and other small organic molecules. These application notes provide a detailed protocol for the NMR analysis of this compound, including predicted spectral data and workflows for data acquisition and interpretation.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering scheme will be referenced in the data tables.

Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 | 7.0 - 8.5 | m | - | 2H |
| H-3', H-5', H-6' | 7.0 - 8.5 | m | - | 3H |
| H-8 | 4.3 - 4.5 | q | t, J = 7.1 | 2H |
| H-9 | 1.3 - 1.5 | t | q, J = 7.1 | 3H |
Note: 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet. The aromatic region (7.0 - 8.5 ppm) is expected to contain complex overlapping multiplets.
Table 2: Predicted ¹³C NMR Data
| Atom Number(s) | Chemical Shift (δ, ppm) |
| C-7 (C=O) | 165 - 175 |
| C-2, C-6, C-1', C-2', C-4' | 110 - 165 |
| C-3, C-4, C-5 | 110 - 165 |
| C-3', C-5', C-6' | 110 - 165 |
| C-8 (-OCH₂) | 60 - 65 |
| C-9 (-CH₃) | 13 - 15 |
Note: The signals for the fluorine-bearing carbons (C-2' and C-4') are expected to appear as doublets due to C-F coupling.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for sample preparation and data acquisition.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent does not have signals that overlap with the analyte's resonances.
-
Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution (final concentration ~0.05% v/v). TMS provides a sharp reference signal at 0.00 ppm.
-
Sample Filtration : To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition
-
Instrument Setup : Use a high-field NMR spectrometer (≥300 MHz) for optimal signal dispersion and resolution.
-
Tuning and Shimming : Tune the probe to the ¹H frequency and shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.
-
Acquisition Parameters :
-
Pulse Sequence : A standard 90° pulse-acquire sequence is typically sufficient.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 1-5 seconds between scans ensures full relaxation of the protons, which is important for accurate integration.
-
Number of Scans : For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition
-
Instrument Setup : Tune the probe to the ¹³C frequency and re-shim the magnetic field if necessary.
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse-acquire sequence is commonly used to simplify the spectrum to single lines for each carbon.
-
Spectral Width : A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing and Interpretation
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration : Identify all significant peaks and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Structure Correlation : Correlate the integrated signals and their multiplicities to the molecular structure of this compound. For more complex structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.
Visualizations
Molecular Structure with Atom Numbering
References
Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] As a key intermediate or final product, its accurate identification and quantification are crucial for quality control, metabolic studies, and formulation development. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of this compound. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed protocols, expected fragmentation patterns, and quantitative data presentation.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 745833-19-6[1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂[1] |
| Molecular Weight | 313.7 g/mol |
| Appearance | White to off-white solid |
Predicted Mass Spectrum and Fragmentation Pathway
The primary fragmentation pathways are anticipated to involve the cleavage of the ester group and losses from the aromatic rings.
Proposed Fragmentation Scheme:
Caption: Proposed ESI-MS/MS fragmentation pathway.
Table of Predicted Fragment Ions:
| m/z (Proposed) | Proposed Formula | Proposed Lost Fragment |
| 314.0 | [C₁₄H₁₁ClF₂NO₂]⁺ | - |
| 286.0 | [C₁₂H₇ClF₂NO₂]⁺ | C₂H₄ (ethylene) |
| 268.0 | [C₁₂H₆ClF₂NO]⁺ | C₂H₅O• (ethoxy radical) |
| 258.0 | [C₁₁H₆ClF₂N]⁺ | CO (from m/z 286) or C₂H₅O• + CO |
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate and reliable LC-MS/MS analysis.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For analysis of the compound in a matrix (e.g., reaction mixture, biological sample), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components. The final extract should be reconstituted in the mobile phase.
-
Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source
LC Method:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS Method:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| 314.0 | 286.0 | 15 |
| 314.0 | 268.0 | 20 |
Note: The collision energies should be optimized for the specific instrument being used to achieve the best sensitivity.
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in unknown samples can then be determined from this curve.
Example Calibration Data:
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,500 |
| 50 | 76,200 |
| 100 | 153,000 |
| 500 | 755,000 |
| 1000 | 1,510,000 |
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Caption: LC-MS/MS analysis workflow.
Conclusion
This application note provides a detailed framework for the mass spectrometry analysis of this compound. The provided protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a solid starting point for researchers. For optimal results, method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed according to established guidelines.
References
The Pivotal Role of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate in the Discovery of Novel Therapeutics
For Immediate Release
Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a substituted pyridine derivative, has emerged as a critical building block in the field of drug discovery, particularly in the development of potent and selective kinase inhibitors. Its unique structural features make it an ideal starting material for the synthesis of a new generation of therapeutic agents targeting a range of diseases, including inflammatory conditions and cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical intermediate.
Chemical Profile and Significance
This compound (CAS No. 745833-19-6) is a heterocyclic compound featuring a central pyridine ring adorned with a 2,4-difluorophenyl group, a chloro substituent, and an ethyl ester moiety.[1] This strategic arrangement of functional groups provides multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. The presence of the difluorophenyl group is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and improved pharmacokinetic properties. The reactive chloro group at the 6-position of the pyridine ring is particularly amenable to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of diverse compound libraries.
Application in the Development of p38 MAP Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway plays a central role in the inflammatory response and cellular stress, making it a key therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and certain cancers.[1][2][3]
The general synthetic strategy involves the nucleophilic displacement of the chloride ion from this compound with a suitable amine-containing pharmacophore. This reaction is typically followed by further chemical transformations to yield the final, biologically active inhibitor.
One such inhibitor, Talmapimod (SCIO-469), a potent and selective p38α inhibitor, shares a structural scaffold that can be conceptually derived from this key intermediate. The core structure of many p38 MAPK inhibitors consists of a central pyridine ring with a 4-fluorophenyl group and a substituted side chain, highlighting the importance of the 2-(2,4-difluorophenyl)pyridine motif.[4]
Quantitative Data: Potency of a Representative p38 MAP Kinase Inhibitor
The following table summarizes the in vitro potency of Talmapimod (SCIO-469), a representative p38 MAP kinase inhibitor whose core structure is accessible from this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Talmapimod (SCIO-469) | p38α MAP Kinase | 9 | In vitro kinase assay | [5][6] |
| p38β MAP Kinase | ~90 | In vitro kinase assay | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a general method for the initial diversification of this compound, a critical first step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine of interest (e.g., 4-aminoaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask maintained under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), cesium carbonate (1.5-2.0 equivalents), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted nicotinic acid derivative.
Protocol 2: p38α MAP Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against p38α MAP kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human p38α MAP kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the recombinant p38α MAP kinase and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
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Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
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The luminescent signal is inversely proportional to the kinase activity.
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Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental logic, the following diagrams are provided.
Caption: The p38 MAP Kinase Signaling Pathway and the point of intervention by derived inhibitors.
Caption: A typical drug discovery workflow utilizing the specified chemical intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in modern drug discovery. Its application in the synthesis of p38 MAP kinase inhibitors demonstrates its potential for the development of novel therapeutics for inflammatory diseases and cancer. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the full potential of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this key intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Synthesis Issues
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
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Incomplete Reaction:
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Reaction Time and Temperature: The nucleophilic aromatic substitution may require prolonged heating. Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl 6-chloronicotinate) is consumed.
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Reagent Quality: Ensure the purity of starting materials, particularly 2,4-difluoroaniline and ethyl 6-chloronicotinate. Impurities can interfere with the reaction. The base used, such as potassium carbonate, should be anhydrous and finely powdered to ensure a large surface area.
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Solvent Purity: The solvent, typically DMF, must be anhydrous. The presence of water can lead to side reactions, including hydrolysis of the starting material and product.
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-
Side Reactions:
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Hydrolysis: The ethyl ester group is susceptible to hydrolysis under basic conditions, especially in the presence of water. This will form the corresponding carboxylic acid, which will be difficult to separate and will lower the yield of the desired ester. Ensure anhydrous conditions are maintained throughout the reaction and work-up.
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Double Substitution: While less common at the 6-position due to steric hindrance, ensure the stoichiometry of the reactants is carefully controlled to minimize potential side reactions.
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Work-up Issues:
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Product Loss During Extraction: The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
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Emulsion Formation: Emulsions can form during the aqueous work-up, trapping the product. To break emulsions, try adding brine or a small amount of a different organic solvent.
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Question: I am observing multiple spots on my TLC analysis of the crude reaction mixture, in addition to the starting material and product spots. What are these impurities?
Answer:
The formation of multiple byproducts is a common issue. Identifying these impurities is key to optimizing the reaction and purification.
Common Impurities and Their Origin:
| Impurity | Potential Cause | Identification/Confirmation |
| 2-(2,4-difluorophenyl)-6-chloronicotinic acid | Hydrolysis of the ethyl ester group of the product during the reaction or aqueous work-up. | Can be identified by LC-MS (different molecular weight) and its different polarity on TLC. Will likely be more polar than the ester product. |
| Unreacted Ethyl 6-chloronicotinate | Incomplete reaction due to insufficient reaction time, temperature, or reagent quality. | Compare the Rf value with a standard of the starting material on TLC. |
| Unreacted 2,4-difluoroaniline | Incorrect stoichiometry or incomplete reaction. | Can be visualized on TLC (may require a specific stain if not UV active). |
| Dimerization or Polymerization Products | Potential side reactions of the starting materials or product under the reaction conditions. | Often appear as less mobile spots on TLC and can be characterized by mass spectrometry. |
Purification Issues
Question: I am having difficulty purifying the crude product by column chromatography. I'm observing peak tailing and poor separation.
Answer:
Chromatographic purification of pyridine derivatives can be challenging due to the basicity of the pyridine nitrogen.
Troubleshooting Column Chromatography:
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Peak Tailing:
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Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.
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Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. The triethylamine will compete for the active sites on the silica gel, reducing the interaction with your product and leading to more symmetrical peaks.
-
-
Poor Separation:
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Solvent System Optimization: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). Systematically vary the ratio of the solvents to achieve optimal separation, aiming for an Rf value of 0.2-0.3 for the product on TLC.
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Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, can be effective in separating compounds with different polarities.
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Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivity and reduced interaction with the basic product.
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Question: My product is "oiling out" during recrystallization and not forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid.
Troubleshooting Recrystallization:
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Solvent Choice: The solvent system may not be optimal. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Experiment with different single or mixed solvent systems. Common solvent systems for similar aromatic compounds include ethanol/water, isopropanol/water, or hexanes/ethyl acetate.
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Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
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Saturation Level: If the solution is too concentrated, the product may precipitate too quickly as an oil. If it is too dilute, crystallization may not occur. Try adjusting the solvent volume.
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Inducing Crystallization: If crystals do not form, try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.
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Purity of the Crude Product: Oiling out can also be caused by the presence of impurities. It may be necessary to first purify the crude product by column chromatography to a higher purity before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common synthetic route is a nucleophilic aromatic substitution (SNA_r) reaction. The nitrogen atom of 2,4-difluoroaniline acts as a nucleophile and attacks the carbon atom at the 2-position of the ethyl 6-chloronicotinate ring, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Q2: What are the key safety precautions to consider during this synthesis?
A2: It is important to work in a well-ventilated fume hood. Dimethylformamide (DMF) is a suspected teratogen and should be handled with care, avoiding skin contact and inhalation. The starting materials and product are halogenated aromatic compounds and should be treated as potentially toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (ethyl 6-chloronicotinate and 2,4-difluoroaniline) on a silica gel TLC plate. The product, being larger and often less polar than the starting amine, will have a different Rf value. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.
Q4: What is a suitable solvent system for TLC analysis?
A4: A mixture of hexanes and ethyl acetate is a good starting point for TLC analysis. A common ratio to start with is 7:3 or 8:2 (hexanes:ethyl acetate). The polarity can be adjusted to achieve good separation of the spots. The spots can be visualized under a UV lamp, as aromatic compounds typically absorb UV light.
Q5: Can I use a different base instead of potassium carbonate?
A5: Yes, other non-nucleophilic inorganic bases such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can be used. Stronger bases like sodium hydride (NaH) could also be employed, but they require stricter anhydrous conditions and may promote side reactions. The choice of base can influence the reaction rate and yield.
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields
| Parameter | Condition 1 | Condition 2 |
| Starting Materials | Ethyl 6-chloronicotinate, 2,4-difluoroaniline | 2-chloronicotinoyl chloride, 2,4-difluoroaniline |
| Base | Potassium Carbonate (K₂CO₃) | Not explicitly required (generated HCl is trapped) |
| Catalyst | None | Iron(III) chloride (FeCl₃) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) or other inert solvent |
| Temperature | 80-120 °C | Room temperature to 40 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 60-80% | 70-90% |
| Purity (crude) | 75-90% | 80-95% |
Note: These are illustrative values based on general procedures for similar reactions and may vary depending on the specific experimental setup and scale.
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | Good for separating a wide range of impurities. | Can be time-consuming and require large volumes of solvent. | >98% |
| Recrystallization | Excellent for achieving high purity. Can be scaled up easily. | Requires finding a suitable solvent system. May not be effective for removing impurities with similar solubility. | >99% |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 6-chloronicotinate (1.0 eq.), 2,4-difluoroaniline (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 6-chloronicotinate.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 mixture, gradually increasing the polarity to 8:2 or 7:3. Add 0.1-1% triethylamine to the eluent to prevent peak tailing.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold. A mixed solvent system like ethanol/water or hexanes/ethyl acetate may also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Factors influencing the purity of the final product.
Technical Support Center: Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method is a nucleophilic aromatic substitution reaction. This involves reacting ethyl 6-chloronicotinate with 2,4-difluoroaniline in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The mixture is typically heated to drive the reaction to completion.[1]
Q2: What are the critical parameters to control during the synthesis?
Several factors can significantly impact the yield and purity of the final product. These include:
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Reaction Temperature: The temperature needs to be high enough to facilitate the reaction but not so high as to cause decomposition of reactants or products.
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Choice of Base: The base is crucial for scavenging the HCl generated during the reaction. Potassium carbonate is a common choice.
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Solvent Purity: The use of dry, high-purity solvents is essential to prevent side reactions.
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Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).
Q3: What are some potential side reactions?
Potential side reactions can include the hydrolysis of the ester group if water is present, or the formation of impurities due to incomplete reaction or reaction with solvent. Careful control of reaction conditions and the use of anhydrous solvents can minimize these issues.
Q4: How can I purify the final product?
Common purification methods for this compound include:
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an efficient way to obtain a highly pure product.
-
Vacuum Distillation: For compounds that are thermally stable, vacuum distillation can be used for purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction progress using TLC. Consider increasing the reaction temperature or extending the reaction time. |
| Inactive reagents. | Ensure the purity and reactivity of starting materials, especially the base and the aniline. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Spots on TLC (Impure Product) | Incomplete reaction. | As above, optimize reaction time and temperature. |
| Side reactions occurring. | Re-evaluate the choice of base and solvent. Ensure the reaction is not overheating. | |
| Degradation of product during workup. | Use mild workup conditions. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to decrease the solubility of the product. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 6-chloronicotinate (1.0 eq)
-
2,4-Difluoroaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 6-chloronicotinate, 2,4-difluoroaniline, and potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
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Heat the reaction mixture to 120-130 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and stir.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table presents hypothetical data based on typical optimization studies for similar aromatic substitution reactions to guide researchers in their experimental design.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 65 |
| 2 | K₂CO₃ | DMF | 120 | 24 | 85 |
| 3 | K₂CO₃ | DMF | 140 | 24 | 80 (decomposition observed) |
| 4 | Cs₂CO₃ | DMF | 120 | 24 | 90 |
| 5 | K₂CO₃ | Dioxane | 100 | 24 | 50 |
| 6 | K₂CO₃ | DMF | 120 | 12 | 70 |
Visualizations
Reaction Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Parameter Relationships
Caption: Relationships between key reaction parameters and outcomes.
References
Technical Support Center: Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution of ethyl 6-chloronicotinate with 2,4-difluoroaniline, can stem from several factors.[1] Incomplete reaction is a primary cause. Ensure you are using an adequate reaction time and temperature, as nucleophilic aromatic substitutions on chloropyridines can be slow and often require heating.[2] The choice of base and solvent is also critical. Anhydrous conditions are crucial, as the presence of water can lead to hydrolysis of the ester functionality. Finally, ensure the purity of your starting materials, as impurities can interfere with the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing several impurities in my crude product. What are the common side products in this synthesis?
Several side products can form during the synthesis of this compound. Identifying these is key to optimizing your reaction and purification strategy. The most common impurities are:
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Unreacted Starting Materials: Residual 2,4-difluoroaniline and ethyl 6-chloronicotinate.
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Hydrolysis Product: 2-(2,4-difluorophenyl)-6-chloronicotinic acid, formed by the hydrolysis of the product's ethyl ester.
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Claisen-type Condensation Product: Self-condensation of the starting material, ethyl 6-chloronicotinate, can occur in the presence of a strong base to form a β-keto ester.[3][4]
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Solvent-Related Impurities: If using Dimethylformamide (DMF) as a solvent, it can decompose to dimethylamine, which can react with ethyl 6-chloronicotinate.[5]
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Oxidative Coupling of Aniline: Dimerization of 2,4-difluoroaniline can occur through oxidative coupling.[6]
Table 1: Common Side Products and Their Potential Origin
| Side Product | Potential Origin |
| 2,4-difluoroaniline | Unreacted starting material. |
| ethyl 6-chloronicotinate | Unreacted starting material. |
| 2-(2,4-difluorophenyl)-6-chloronicotinic acid | Hydrolysis of the ethyl ester of the final product due to the presence of water. |
| Ethyl 6-chloro-2-(6-chloro-3-(ethoxycarbonyl)pyridin-2-yl)nicotinate | Claisen-type self-condensation of ethyl 6-chloronicotinate in the presence of a strong base.[3][4] |
| Ethyl 6-(dimethylamino)nicotinate | Reaction of ethyl 6-chloronicotinate with dimethylamine, a decomposition product of DMF solvent at elevated temperatures or in the presence of a base.[5] |
| 4,4'-Azoxy(2,2',5,5'-tetrafluoro)benzene | Oxidative coupling of 2,4-difluoroaniline.[6] |
Q3: How can I minimize the formation of the hydrolysis side product?
The formation of 2-(2,4-difluorophenyl)-6-chloronicotinic acid is a result of the hydrolysis of the ethyl ester group. To minimize this:
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Use Anhydrous Reagents and Solvents: Ensure that your starting materials, base, and solvent are thoroughly dried before use.
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Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
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Purification: If hydrolysis occurs, the acidic side product can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up.
Q4: I suspect a Claisen-type condensation is occurring. How can I prevent this?
The self-condensation of ethyl 6-chloronicotinate is a possibility, especially with strong bases.[3][4] To mitigate this:
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Choice of Base: Use a non-nucleophilic, sterically hindered base.
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Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.
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Order of Addition: Consider adding the base slowly to a mixture of the two reactants to maintain a low instantaneous concentration of the enolizable ester.
Reaction Pathway for Claisen-type Condensation
Caption: Formation of a β-keto ester side product.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 6-chloronicotinate (1.0 eq) and 2,4-difluoroaniline (1.1 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to dissolve the reactants. Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Note: The optimal temperature, reaction time, and purification method may vary and should be determined experimentally.
References
- 1. This compound | 745833-19-6 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Stability issues of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific stability issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of the Compound in Solution.
Question: I am observing significant degradation of my this compound sample in solution. What could be the cause?
Answer: Degradation of this compound in solution is most commonly attributed to pH-dependent hydrolysis or dehalogenation. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, while the chloro-substituent can be displaced under strongly basic conditions.
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Acidic Conditions (pH < 2): The primary degradation pathway is the hydrolysis of the ethyl ester to form 2-(2,4-difluorophenyl)-6-chloronicotinic acid.[1]
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Basic Conditions (pH > 10): Two potential degradation reactions can occur: hydrolysis of the ethyl ester and dehalogenation at the 6-position of the pyridine ring.[1]
To troubleshoot this issue, it is crucial to control the pH of your solution. Use buffered solutions within the stable pH range (approximately pH 3 to 9) and avoid strong acids or bases.
Issue 2: Thermal Instability During Experiments.
Question: My compound appears to be degrading when heated. What is the thermal stability of this compound?
Answer: this compound exhibits thermal decomposition at temperatures above 150°C.[1] Experiments involving high temperatures, such as certain chemical reactions or analytical techniques like gas chromatography, should be approached with caution. If high temperatures are necessary, minimize the exposure time and consider using a protective atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation. For routine storage, it is recommended to keep the compound at -20°C under an inert gas.[1]
Issue 3: Potential Photodegradation.
Question: I am concerned about the stability of my compound under laboratory lighting. Is this compound sensitive to light?
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at -20°C under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1] Keep the container tightly sealed to protect it from moisture.
Q2: How does pH affect the stability of this compound?
A2: The compound is unstable at pH values below 2 and above 10.
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pH < 2: Leads to ester hydrolysis.[1]
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pH > 10: Can cause both ester hydrolysis and dehalogenation.[1] For solution-based experiments, it is recommended to use buffers to maintain a pH between 3 and 9.
Q3: What are the expected degradation products of this compound?
A3: Based on its structure, the primary degradation products are expected to be:
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2-(2,4-difluorophenyl)-6-chloronicotinic acid: Formed via hydrolysis of the ethyl ester.
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Ethyl 2-(2,4-difluorophenyl)-6-hydroxynicotinate: Formed via dehalogenation and subsequent hydroxylation under basic conditions.
Further degradation of these primary products may occur under forcing conditions.
Q4: Is the compound stable in common organic solvents?
A4: While specific stability data in various organic solvents is not available, it is generally advisable to use aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) for short-term storage of solutions. Protic solvents, especially in the presence of trace amounts of acid or base, may facilitate hydrolysis over time. It is recommended to prepare solutions fresh for each experiment.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: Specific compatibility studies with pharmaceutical excipients for this compound have not been reported. However, based on the reactivity of similar compounds, potential incompatibilities could arise with:
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Strongly acidic or basic excipients: These could catalyze hydrolysis or dehalogenation.
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Excipients with high moisture content: Water can facilitate hydrolytic degradation.
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Reducing sugars (e.g., lactose): Although less likely without a primary or secondary amine, the potential for Maillard-type reactions under certain conditions should not be entirely dismissed, especially in the presence of degradation products.
It is recommended to perform compatibility studies with selected excipients under accelerated conditions (e.g., elevated temperature and humidity) during formulation development.
Data Presentation
The following tables summarize the known stability profile of this compound.
Table 1: Summary of pH and Thermal Stability
| Condition | Observation | Primary Degradation Pathway | Reference |
| pH < 2 | Degradation occurs | Ester Hydrolysis | [1] |
| pH > 10 | Degradation occurs | Dehalogenation & Ester Hydrolysis | [1] |
| Temperature | Decomposes above 150°C | Thermal Decomposition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study (Hydrolysis)
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Objective: To evaluate the stability of the compound under acidic, basic, and neutral hydrolytic conditions.
-
Materials:
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This compound
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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Purified Water
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Acetonitrile (ACN) or other suitable organic solvent
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
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For each condition (acidic, basic, neutral), add a known volume of the stock solution to a volumetric flask and dilute with the respective stress agent (0.1 M HCl, 0.1 M NaOH, or Purified Water) to a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the acidic and basic samples before analysis.
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Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
-
Protocol 2: Photostability Study
-
Objective: To assess the stability of the compound under exposure to light.
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Materials:
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This compound (solid and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or cool white fluorescent and near-UV lamps).
-
Quartz cuvettes or other transparent containers
-
Dark control samples wrapped in aluminum foil
-
-
Procedure:
-
Expose solid and solution samples of the compound to a light source capable of emitting both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Simultaneously, store dark control samples under the same conditions but protected from light.
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At the end of the exposure period, analyze both the exposed and dark control samples by a suitable analytical method (e.g., HPLC) to assess the extent of degradation.
-
Mandatory Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Potential Metabolic and Signaling Pathway Involvement
As this compound is a derivative of nicotinic acid, it or its metabolites could potentially interact with pathways modulated by nicotinic acid. A key target is the Nicotinic Acetylcholine Receptor (nAChR). The following diagram illustrates a simplified nAChR signaling pathway.
Caption: Simplified nAChR signaling pathway.
References
Challenges in the scale-up of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via a cross-coupling reaction.
Problem 1: Low or No Product Formation
If you are experiencing low or no yield of the desired product, consider the following potential causes and solutions.
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Inactive Catalyst: The palladium or nickel catalyst is crucial for the reaction. Improper handling or storage can lead to deactivation.
-
Solution: Use a freshly opened catalyst or a catalyst from a reliable supplier. Ensure proper inert atmosphere techniques are used to prevent oxidation.
-
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Screen different solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Temperature optimization might be required; sometimes, higher temperatures can promote the reaction, but they can also lead to degradation.
-
-
Poor Quality Starting Materials: Impurities in the starting materials, such as ethyl 6-chloronicotinate or the 2,4-difluorophenyl boronic acid/zinc reagent, can inhibit the catalyst.
-
Solution: Ensure the purity of starting materials using techniques like NMR or HPLC. Recrystallization or column chromatography of starting materials may be necessary.
-
Problem 2: Formation of Significant Side Products
The presence of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the formation of side products.
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Homocoupling: A common side reaction is the formation of biphenyl or bipyridyl species from the starting materials coupling with themselves.[1]
-
Solution: This can be due to a slow transmetalation step. Adjusting the stoichiometry of the reagents or changing the ligand on the metal catalyst can sometimes minimize homocoupling.
-
-
Dehalogenation: The chloro-group on the pyridine ring can be replaced by a hydrogen atom.
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Solution: This is often promoted by certain bases or impurities. Ensure the base is anhydrous and consider using a milder base.
-
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of a strong base and water.
-
Solution: Use anhydrous solvents and reagents. If the reaction requires an aqueous workup, minimize the contact time with basic solutions.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common methods involve a transition-metal catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling.[2][3] This typically involves reacting ethyl 6-chloronicotinate with a 2,4-difluorophenyl organometallic reagent (e.g., a boronic acid or an organozinc reagent) in the presence of a palladium or nickel catalyst.[1]
Q2: What are the key challenges when scaling up this synthesis?
A2: Key challenges during scale-up include:
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Exothermic Reaction Control: Cross-coupling reactions can be exothermic. Proper thermal management is critical to prevent runaway reactions.
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Homogeneous Mixing: Ensuring efficient mixing in large reactors is essential for maintaining reaction consistency and yield.
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Catalyst Removal: Removing residual palladium or nickel to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be challenging.
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Product Isolation and Purification: Crystallization or chromatography on a large scale requires significant process optimization to ensure high purity and yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of starting materials and the formation of the product.
Q4: What are some common impurities to look for in the final product?
A4: Besides unreacted starting materials, common impurities include homocoupled products (from both starting materials), the dehalogenated product, and potentially the hydrolyzed carboxylic acid. The presence of residual catalyst should also be monitored.
Data Presentation
Table 1: Common Catalysts and Ligands for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Good for electron-poor heteroaryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1-3 | Broad applicability for various heteroaryl couplings. |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, but may require higher temperatures. |
| NiCl₂(dppp) | - | 5-10 | A less expensive alternative to palladium, but can be more sensitive. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent | Temperature Range (°C) | Notes |
| K₂CO₃ | Toluene/Water | 80-110 | A common and cost-effective choice. |
| Cs₂CO₃ | Dioxane | 80-100 | Often gives higher yields for challenging couplings. |
| K₃PO₄ | THF/Water | 60-70 | A milder base, can be useful if side reactions are an issue. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling:
Disclaimer: This is a general guideline and may require optimization for your specific substrate and scale.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add ethyl 6-chloronicotinate (1 equivalent), 2,4-difluorophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst and ligand.
-
Reaction: Heat the mixture to the desired temperature and stir vigorously. Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low product yield.
Caption: An overview of the desired reaction and potential side reactions.
References
Technical Support Center: Impurity Profiling of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate. The information is designed to address common issues encountered during impurity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in this compound synthesis?
Based on the common synthetic route involving the reaction of 2,4-difluoroaniline and ethyl 6-chloronicotinate, the following process-related impurities could be present:
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Starting Materials:
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2,4-difluoroaniline
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Ethyl 6-chloronicotinate
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-
Intermediates:
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Unreacted intermediates from multi-step synthesis pathways.
-
-
By-products:
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Impurities arising from side reactions or incomplete reactions.
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Q2: What are the likely degradation products of this compound?
Forced degradation studies indicate that this compound is susceptible to degradation under certain conditions. Key degradation pathways include:
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Hydrolysis: The ester linkage can hydrolyze under acidic conditions (pH < 2), leading to the formation of 2-(2,4-difluorophenyl)-6-chloronicotinic acid.
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Dehalogenation: Under basic conditions (pH > 10), the chlorine atom on the pyridine ring can be substituted, for instance, by a hydroxyl group, forming Ethyl 2-(2,4-difluorophenyl)-6-hydroxynicotinate.
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Thermal Degradation: The compound may decompose at temperatures above 150°C.[1] The specific degradation products would require detailed characterization.
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Oxidation: While specific oxidative degradation products are not detailed in the available literature, exposure to oxidizing agents could lead to the formation of N-oxides or other oxidation products.
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Photodegradation: Exposure to light, especially UV radiation, could lead to the formation of various degradation products.
Q3: What analytical techniques are most suitable for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for separating and quantifying impurities. For structural elucidation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide for HPLC Analysis
This guide addresses common problems encountered during the HPLC analysis of this compound and its impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | Impurities in the mobile phase or from the injector. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the injection port and sample loop. 3. Run a blank gradient to identify the source of the peaks. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration. 3. Check and tighten all fittings to minimize dead volume. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high or too low. | 1. Optimize the gradient profile or the ratio of organic solvent to buffer. 2. Replace the column with a new one of the same type. 3. Adjust the flow rate to an optimal level for the column dimensions and particle size. |
| Baseline Drift or Noise | 1. Contaminated or improperly degassed mobile phase. 2. Detector lamp aging. 3. Leaks in the system. | 1. Filter and degas the mobile phase. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Inspect the system for any leaks, particularly at pump seals and fittings. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the pump is delivering a consistent flow and the mobile phase is well-mixed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Sample Preparation for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 48 hours. Neutralize with an appropriate amount of 0.1 M NaOH before injection.
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Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before injection.
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Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 150°C for 24 hours. Dissolve the residue in a suitable solvent for analysis.
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Photolytic Degradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.
Suggested HPLC Method for Impurity Profiling
This is a starting point and may require optimization for specific impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for Impurity Profiling.
Caption: Decision Tree for Troubleshooting Unexpected Peaks.
References
Technical Support Center: Synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between Ethyl 2,6-dichloronicotinate and 2,4-difluoroaniline, or related coupling reactions.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Low Reactivity of Starting Materials | - Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C. Monitor the reaction closely by TLC for product formation and decomposition. Optimal temperatures are often in the range of 80-120°C[1].- Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or NaH. The choice of base can be critical, with stronger bases sometimes reducing side reactions[2].- Change the Solvent: Polar aprotic solvents like DMF or DMSO are generally effective. If solubility is an issue or the reaction is sluggish, switching between these solvents may improve the outcome[2]. |
| Decomposition of Reactants or Product | - Optimize Reaction Temperature: Excessively high temperatures can lead to the degradation of starting materials or the desired product. It is crucial to find a balance that promotes a reasonable reaction rate without causing significant decomposition[1].- Use a Milder Base: A very strong base might promote undesired side reactions. If decomposition is observed, consider using a milder base[1].- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Presence of Water (Hydrolysis) | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture can lead to the hydrolysis of the ester functionality or react with strong bases[1].- Use Non-Hydroxide Bases: Avoid using hydroxide bases like NaOH or KOH, as they can promote the hydrolysis of the ester group. Carbonate bases are a better alternative[1]. |
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate indicates the formation of byproducts.
| Potential Cause | Recommended Troubleshooting Steps |
| Side Reactions | - Hydrolysis of the Ester: This can occur if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous[1].- Dimerization or Polymerization: Darkening of the reaction mixture or the formation of tar-like substances can indicate polymerization. This may be caused by excessively high temperatures or the use of a very strong base. Reducing the temperature and/or using a milder base is recommended[1].- Formation of Hydroxypyridine: The presence of water and/or hydroxide bases can lead to the substitution of the chloro group with a hydroxyl group[1]. |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC to track the consumption of starting materials. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.- Check Reagent Stoichiometry: Ensure that the appropriate molar ratios of reactants and base are used. An excess of the amine nucleophile (1.0-1.2 equivalents) and base (2.0-3.0 equivalents) is often employed[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of Ethyl 2,6-dichloronicotinate with 2,4-difluoroaniline in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF)[2]. Another documented approach involves a one-pot reaction between 2-chloronicotinyl chloride and 2,4-difluoroaniline[2].
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
Q3: What are the key parameters to optimize for improving the yield?
A3: The key parameters to optimize are:
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Temperature: Finding the optimal temperature is critical to ensure a reasonable reaction rate while minimizing the decomposition of reactants and products[1].
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Base: The choice and amount of base can significantly impact the reaction rate and the formation of byproducts[2].
-
Solvent: The solvent affects the solubility of the reactants and can influence the reaction rate[2].
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Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before significant decomposition occurs.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include hydrolysis of the ethyl ester group, especially in the presence of water or hydroxide bases, and the formation of hydroxypyridines. At elevated temperatures, decomposition and polymerization can also occur, often indicated by the darkening of the reaction mixture[1].
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard workup procedure involving extraction and washing is typically performed. The crude product is then often purified by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective final purification step.
Experimental Protocols
General Protocol for the Synthesis of this compound via SNAr
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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Ethyl 2,6-dichloronicotinate (1.0 eq)
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2,4-Difluoroaniline (1.0-1.2 eq)
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2,6-dichloronicotinate and anhydrous DMF.
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Add 2,4-difluoroaniline to the solution.
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Add the base (K₂CO₃ or Cs₂CO₃) to the reaction mixture.
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Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Typical Reaction Conditions and Expected Yields for SNAr Reactions of Dichloronicotinates
| Parameter | Condition Range | Expected Yield (%) | Notes |
| Temperature | 80 - 120°C | 60 - 85% | Higher temperatures may lead to decomposition[1]. |
| Base | K₂CO₃, Cs₂CO₃ | 65 - 90% | Cs₂CO₃ is often more effective but also more expensive[1]. |
| Solvent | DMF, DMSO | 60 - 85% | Choice of solvent can affect reaction rate and solubility[2]. |
| Reaction Time | 4 - 24 hours | - | Monitor by TLC for optimal time. |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low reaction yield.
References
Technical Support Center: Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
I. Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoroaniline and ethyl 6-chloronicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
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Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
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Suboptimal Base: The choice and quantity of the base are crucial. Potassium carbonate (K₂CO₃) is commonly used, but other bases like cesium carbonate (Cs₂CO₃) can be more effective, albeit more expensive. Ensure the base is anhydrous and finely powdered for optimal reactivity.
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Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, making the corresponding anion more nucleophilic.[1] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
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Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products. The optimal temperature is typically in the range of 80-120 °C.[2]
Q2: I am observing significant impurity formation in my reaction mixture. What are the common side products and how can I minimize them?
A2: The primary impurities in this synthesis can include:
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Di-substituted Product: Reaction of the product with another molecule of 2,4-difluoroaniline can lead to the formation of a di-substituted pyridine. This can be minimized by using a slight excess of ethyl 6-chloronicotinate.
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Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester can hydrolyze to the corresponding carboxylic acid, especially at elevated temperatures and in the presence of a base.[2] Using anhydrous reagents and solvents is critical to prevent this.
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Unreacted Starting Materials: Incomplete conversion will result in the presence of 2,4-difluoroaniline and ethyl 6-chloronicotinate in the final mixture.
Q3: What is the recommended purification method for this compound?
A3: The most common and effective methods for purification are:
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Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from unreacted starting materials and most side products.[3] A gradient elution with a mixture of hexanes and ethyl acetate is typically used.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.[4] Common solvent systems include ethanol/water or isopropanol/water.
Experimental Protocol: Synthesis
A general procedure for the synthesis is as follows:
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To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 6-chloronicotinate (1.0 eq.), 2,4-difluoroaniline (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
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Add anhydrous DMF as the solvent.
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Heat the reaction mixture to 100-110 °C and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
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Cool the reaction mixture to room temperature and pour it into ice water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
II. Suzuki-Miyaura Coupling Reactions
The chlorine atom at the 6-position of this compound can be substituted using a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the common issues with chloropyridine substrates?
A1: Chloropyridines are known to be challenging substrates for Suzuki-Miyaura coupling due to the strong C-Cl bond, which makes the oxidative addition step of the catalytic cycle difficult.[5] Common problems and solutions include:
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Catalyst Inactivity: The palladium catalyst may not be active enough.
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Solution: Use more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which are known to be effective for coupling with aryl chlorides.[6] N-heterocyclic carbene (NHC) ligands can also be beneficial. Consider increasing the catalyst loading if necessary.
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Suboptimal Base: The base plays a critical role in the transmetalation step.
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Solution: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[6]
-
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Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.
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Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[5]
-
-
Low Reaction Temperature: Insufficient temperature may not provide enough energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.
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Solution: Increase the reaction temperature, typically to 80-120 °C.[5]
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Q2: I am observing byproducts in my Suzuki coupling reaction. What are they and how can I avoid them?
A2: Common byproducts in Suzuki-Miyaura reactions include:
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Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[6]
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Solution: Thoroughly degas the reaction mixture and use a Pd(0) source or a precatalyst system that is efficiently reduced.
-
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Protodeboronation Product: The boronic acid can react with residual water or other proton sources to be converted back to the corresponding arene.
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Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[5]
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Data Presentation: Optimizing Suzuki Coupling Conditions
The following table summarizes typical conditions and their impact on the yield of Suzuki-Miyaura reactions with chloropyridine substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 70-90 |
| Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ (2) | Toluene/H₂O | 110 | 40-60 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 | 60-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows:
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In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
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Add the base (e.g., K₃PO₄, 2.0 eq.).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the degassed solvent (e.g., 1,4-dioxane and water).
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Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Hydrolysis of the Ethyl Ester
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is incomplete. How can I drive it to completion?
A1: Incomplete hydrolysis is a common issue. Consider the following:
-
Acid Concentration and Temperature: The hydrolysis is typically acid-catalyzed. Using a sufficiently high concentration of a strong acid (e.g., 6M HCl) and an elevated temperature (e.g., 80 °C) is often necessary.[4]
-
Reaction Time: The hydrolysis can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 12 hours or more).[4] Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Solubility: The starting material may not be fully soluble in the aqueous acidic solution. Adding a co-solvent like ethanol might improve solubility and facilitate the reaction.
Q2: Are there any potential side reactions during the hydrolysis?
A2: While the hydrolysis of the ester is the primary reaction, other transformations are possible under harsh acidic conditions and high temperatures, although less common for this specific substrate. It is important to monitor the reaction for the formation of any unexpected byproducts.
Experimental Protocol: Hydrolysis
A general procedure for the hydrolysis is as follows:
-
To a round-bottom flask, add this compound.
-
Add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to 80 °C with stirring.
-
Maintain the temperature and continue stirring for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
The product carboxylic acid will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield in Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 745833-19-6 | Benchchem [benchchem.com]
- 5. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways, including hydrolysis, photolysis, and oxidation. The presence of an ethyl ester, a chlorinated pyridine ring, and a difluorophenyl group suggests these routes are probable under relevant stress conditions.[1][2]
Q2: What are the likely products of hydrolysis?
The ethyl ester group is the most probable site for hydrolysis. Under both acidic and basic conditions, the ester bond can be cleaved to yield 2-(2,4-difluorophenyl)-6-chloronicotinic acid and ethanol.[3][4][5] Basic hydrolysis will initially form the carboxylate salt.[4]
Q3: Is the compound susceptible to photodegradation?
Yes, compounds containing halogenated aromatic rings are often susceptible to photodegradation.[6][7] Potential photolytic reactions could involve the cleavage of the C-Cl bond (dechlorination) or the C-F bonds (defluorination), although C-F bonds are generally more stable.[8] Another possibility is the cleavage of the bond connecting the pyridine and difluorophenyl rings.
Q4: What are the potential oxidation products?
Oxidation is a likely degradation pathway, with the primary target being the nitrogen atom of the pyridine ring, which can be oxidized to form the corresponding N-oxide.[9][10] More aggressive oxidation could potentially lead to the opening of the pyridine ring.
Q5: How can I monitor the degradation of this compound and identify its byproducts?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the degradation of the parent compound and the formation of degradation products.[7] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[7][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural confirmation of isolated degradation products.[11][12]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Possible Causes:
-
Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based column packing material, leading to peak tailing.[13]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte or its degradation products, it can exist in both ionized and non-ionized forms, causing peak distortion.[13]
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.[13]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.[14]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For a basic compound like a pyridine derivative, lowering the pH of the mobile phase (e.g., to pH 3 or below) will ensure the analyte is fully protonated and can reduce interactions with silanol groups.
-
Use a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block the active silanol sites.
-
Select an Appropriate Column: Use a column with end-capping or a modern silica-based column designed to minimize silanol interactions. A phenyl column could also be considered to leverage pi-pi interactions for better separation of aromatic compounds.[15]
-
Reduce Injection Concentration: Dilute the sample to check for column overload. If the peak shape improves, adjust the sample concentration accordingly.
-
Clean or Replace the Column: If the above steps do not resolve the issue, try cleaning the column according to the manufacturer's instructions or replace it if it has degraded.
Issue 2: Difficulty in Identifying Degradation Products by MS
Possible Causes:
-
Poor Ionization: The degradation products may not ionize efficiently under the selected mass spectrometry conditions.
-
Co-elution: Multiple degradation products may elute at the same time, resulting in a complex mass spectrum that is difficult to interpret.
-
Low Concentration: The degradation products may be present at concentrations below the detection limit of the instrument.
Troubleshooting Steps:
-
Optimize MS Parameters: Experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative ion mode) to find the optimal conditions for your compounds of interest.
-
Improve Chromatographic Separation: Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to resolve co-eluting peaks.
-
Concentrate the Sample: If the concentration is too low, consider concentrating the sample before analysis.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradation products and distinguishing between compounds with the same nominal mass.
Quantitative Data Summary
Forced degradation studies are crucial for understanding the stability of a compound.[1][2][6] The following tables provide an example of how to summarize quantitative data from such studies. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6]
Table 1: Summary of Hydrolytic Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 12.5% | 2-(2,4-difluorophenyl)-6-chloronicotinic acid |
| 0.1 M NaOH | 4 | 25 (Room Temp) | 18.2% | 2-(2,4-difluorophenyl)-6-chloronicotinic acid |
| Purified Water | 72 | 80 | 5.1% | 2-(2,4-difluorophenyl)-6-chloronicotinic acid |
Table 2: Summary of Oxidative Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product |
| 3% H₂O₂ | 24 | 25 (Room Temp) | 15.8% | This compound N-oxide |
| 30% H₂O₂ | 8 | 60 | >90% (Extensive) | Multiple unidentified products |
Table 3: Summary of Photolytic Degradation of this compound
| Condition (ICH Q1B) | Duration | % Degradation (Solution) | % Degradation (Solid) | Major Degradation Product |
| Overall illumination ≥ 1.2 million lux hours | As required | 8.3% | < 1% | Ethyl 2-(2,4-difluorophenyl)-nicotinate |
| Near UV exposure ≥ 200 watt hours/m² | As required | 8.3% | < 1% | Ethyl 2-(2,4-difluorophenyl)-nicotinate |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solution at 80°C.
-
Withdraw samples at appropriate time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation:
-
Solution: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent.
-
Solid: Spread a thin layer of the solid compound in a petri dish.
-
-
Exposure:
-
Place the samples in a photostability chamber.
-
Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: At the end of the exposure period, dissolve the solid sample and analyze both the solution and solid samples by HPLC.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. uhplcs.com [uhplcs.com]
Removal of unreacted starting materials from Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the unreacted starting materials that need to be removed?
A1: The primary unreacted starting materials in the synthesis of this compound are 2,4-difluoroaniline and ethyl 6-chloronicotinate.
Q2: What are the general properties of the product and the starting materials?
A2: A summary of the key physical and chemical properties is provided in the table below. Understanding these differences is crucial for selecting the appropriate purification strategy.
Q3: What are the most effective methods for purifying this compound?
A3: The most effective purification methods are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction and the purity requirements. A combination of these techniques often yields the best results.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting material standards, you can assess the degree of separation. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
Data Presentation
| Property | This compound (Product) | 2,4-Difluoroaniline (Starting Material) | Ethyl 6-chloronicotinate (Starting Material) |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂[1] | C₆H₅F₂N | C₈H₈ClNO₂ |
| Molecular Weight | 297.68 g/mol [1] | 129.11 g/mol | 185.61 g/mol |
| Appearance | White crystalline solid[1] | Dark reddish-purple liquid | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | Not specified | 170 °C at 753 mmHg | 98 °C |
| Melting Point | Not specified | -7.5 °C | 26-30 °C |
| Solubility in Water | Sparingly soluble[1] | 1-5 g/100 mL at 20.55 °C | Not specified (related esters have low water solubility) |
| Solubility in Organic Solvents | Soluble in dichloromethane and dimethylformamide[1] | Soluble in ethanol and ether | Soluble in common organic solvents |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product is contaminated with 2,4-difluoroaniline (basic impurity). | Incomplete reaction or inefficient removal during work-up. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic aniline. |
| Product is contaminated with ethyl 6-chloronicotinate. | Incomplete reaction and similar polarity to the product, making separation by extraction difficult. | Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The product is expected to be less polar than the starting ester. |
| Column chromatography results in poor separation. | - Incorrect solvent system. - Column overloading. - Co-elution of impurities. | - Optimize the mobile phase polarity using TLC. A less polar solvent system will increase the separation of closely eluting spots. - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase, such as alumina, or a different solvent system. |
| Low yield after purification. | - Product loss during acid-base extraction. - Product remains in the mother liquor after recrystallization. - Incomplete elution from the chromatography column. | - Ensure the aqueous layer is thoroughly back-extracted with the organic solvent after acidification. - Cool the recrystallization mixture slowly and for a sufficient time. Minimize the amount of solvent used for washing the crystals. - After collecting the main product fractions, continue eluting the column with a more polar solvent to ensure all product is recovered. |
| Product fails to crystallize during recrystallization. | - The solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod or adding a seed crystal. - Further purify the material by another method (e.g., column chromatography) before attempting recrystallization again. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove the basic starting material, 2,4-difluoroaniline.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material).
-
Acid Wash : Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (2 x 5 mL per gram of crude material). This will protonate the 2,4-difluoroaniline, making it soluble in the aqueous layer.
-
Separation : Separate the aqueous layer. The organic layer now contains the desired product and the unreacted ethyl 6-chloronicotinate.
-
Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating the product from unreacted ethyl 6-chloronicotinate and other non-basic impurities.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading : Dissolve the crude product (obtained after acid-base extraction or directly from the reaction work-up) in a minimal amount of the initial eluent or a suitable solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution : Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection : Collect fractions and monitor their composition using TLC.
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol is suitable for obtaining a highly pure crystalline product.
-
Solvent Selection : Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature. Good starting points for similar compounds include isopropanol/water or ethanol/water mixtures.
-
Dissolution : Dissolve the partially purified product in a minimal amount of the hot solvent or solvent mixture.
-
Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Decision-making flowchart for purification strategy.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules, ensuring the purity of key intermediates is paramount. Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a substituted pyridine derivative, serves as a critical building block in various synthetic pathways. This guide provides a comparative analysis of a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity assessment of this compound, alongside a discussion of alternative approaches. The methodologies and data presented herein are based on established principles for the analysis of structurally related aromatic and fluorinated compounds.
Principle of Analysis
The purity of this compound can be effectively determined by RP-HPLC with UV detection. This technique separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The presence of the aromatic rings and the difluorophenyl group in the molecule allows for sensitive detection using a UV detector.
Proposed RP-HPLC Method and Alternative Considerations
Based on the analysis of structurally similar halogenated and aromatic compounds, a primary RP-HPLC method utilizing a C18 stationary phase is proposed. An alternative method employing a fluorinated phenyl stationary phase is also considered, which may offer enhanced selectivity for fluorinated analytes.
| Parameter | Proposed Method: C18 RP-HPLC | Alternative Method: Fluorinated Phenyl HPLC |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm particle size | Pentafluorophenyl (PFP), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Methanol |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% B | Isocratic: 70% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 10 µL | 10 µL |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Standard Preparation
A reference standard of this compound with known purity should be prepared following the same procedure as the sample preparation.
Analysis Procedure
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Once a stable baseline is achieved, inject the prepared standard and sample solutions. The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Potential Impurities
The primary impurities in this compound are typically related to the synthetic process. The synthesis often involves the reaction of 2,4-difluoroaniline with an ethyl chloronicotinate derivative. Therefore, potential process-related impurities could include:
-
Starting Materials:
-
2,4-difluoroaniline
-
Ethyl 6-chloronicotinate
-
-
By-products:
-
Side-reaction products arising from incomplete or alternative reaction pathways.
-
-
Degradation Products:
-
Hydrolysis of the ester group to the corresponding carboxylic acid.
-
The proposed HPLC methods are designed to provide sufficient resolution to separate the main peak from these potential impurities.
Method Validation and Comparison
The proposed C18 method is a robust, general-purpose method suitable for the analysis of a wide range of nonpolar to moderately polar compounds. The gradient elution allows for the separation of impurities with a broad range of polarities.
The alternative method using a fluorinated phenyl column may offer unique selectivity for halogenated aromatic compounds due to specific interactions between the fluorinated stationary phase and the difluorophenyl moiety of the analyte. This could result in improved resolution of certain critical impurity pairs.
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Signaling Pathway of Analysis Logic
Caption: Decision pathway for selecting an appropriate HPLC method.
Navigating the Spectral Maze: A Comparative Guide to the NMR Spectrum of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted NMR data as a basis for interpretation and compares it with experimental data from structurally related analogs to provide a comprehensive analytical framework.
Predicted and Experimental NMR Data at a Glance
To facilitate a clear comparison, the predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data for two key structural analogs: Ethyl nicotinate and Methyl 2-chloronicotinate. This allows for an insightful analysis of the influence of the 2-(2,4-difluorophenyl) and 6-chloro substituents on the nicotinic acid scaffold.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | H-4 (Pyridine) | ~8.3 - 8.5 | d | ~8.0 |
| H-5 (Pyridine) | ~7.6 - 7.8 | d | ~8.0 | |
| H-3' (Phenyl) | ~7.2 - 7.4 | m | - | |
| H-5', H-6' (Phenyl) | ~7.0 - 7.2 | m | - | |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | |
| Ethyl nicotinate [1] | H-2 (Pyridine) | 9.22 | d | 2.1 |
| H-6 (Pyridine) | 8.75 | dd | 4.8, 1.7 | |
| H-4 (Pyridine) | 8.30 | dt | 7.9, 1.9 | |
| H-5 (Pyridine) | 7.40 | ddd | 7.9, 4.8, 0.8 | |
| -OCH₂CH₃ | 4.41 | q | 7.1 | |
| -OCH₂CH₃ | 1.41 | t | 7.1 | |
| Methyl 2-chloronicotinate | H-6 (Pyridine) | 8.55 | dd | 4.8, 2.0 |
| H-4 (Pyridine) | 8.25 | dd | 7.6, 2.0 | |
| H-5 (Pyridine) | 7.45 | dd | 7.6, 4.8 | |
| -OCH₃ | 3.95 | s | - |
Note: Data for this compound is predicted and should be confirmed with experimental data.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ ppm) |
| This compound | C=O (Ester) | ~164 |
| C-2, C-6 (Pyridine) | ~158, ~152 | |
| C-1' (Phenyl) | ~125 (t) | |
| C-2', C-4' (Phenyl) | ~162 (dd), ~160 (dd) | |
| C-3, C-4, C-5 (Pyridine) | ~128, ~139, ~123 | |
| C-3', C-5', C-6' (Phenyl) | ~105 (t), ~132 (m), ~112 (dd) | |
| -OCH₂CH₃ | ~62 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl nicotinate [1] | C=O (Ester) | 165.4 |
| C-2, C-6 (Pyridine) | 153.4, 151.1 | |
| C-3, C-4, C-5 (Pyridine) | 126.6, 137.1, 123.5 | |
| -OCH₂CH₃ | 61.2 | |
| -OCH₂CH₃ | 14.3 | |
| Methyl 2-chloronicotinate | C=O (Ester) | 164.8 |
| C-2, C-6 (Pyridine) | 149.5, 152.0 | |
| C-3, C-4, C-5 (Pyridine) | 125.0, 140.0, 123.0 | |
| -OCH₃ | 52.8 |
Note: Data for this compound is predicted and should be confirmed with experimental data. The splitting patterns for the phenyl carbons are due to C-F coupling.
Deciphering the Signals: A Detailed Interpretation
The chemical structure of this compound presents a unique combination of functionalities that are reflected in its NMR spectrum.
Caption: Chemical structure of this compound.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine and difluorophenyl rings, as well as the ethyl ester group.
-
Aromatic Region (Pyridine Protons): The pyridine ring is substituted at positions 2, 3, and 6, leaving protons at C-4 and C-5. These two protons will appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atom at C-6 and the difluorophenyl group at C-2 will deshield these protons, causing them to resonate at a downfield region, predicted to be between δ 8.3 and 7.6 ppm.
-
Aromatic Region (Difluorophenyl Protons): The 2,4-difluorophenyl group will exhibit a more complex multiplet pattern due to both proton-proton and proton-fluorine couplings. The protons at C-3', C-5', and C-6' will likely appear in the range of δ 7.0 to 7.4 ppm.
-
Ethyl Ester Group: The ethyl group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester. The methylene protons are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift of around δ 4.4 ppm. The methyl protons are further from the electronegative oxygen and are expected to resonate at approximately δ 1.4 ppm.
¹³C NMR Spectrum Analysis
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is typically found in the most downfield region of the spectrum, predicted to be around δ 164 ppm.
-
Aromatic Carbons (Pyridine and Phenyl): The aromatic carbons of both the pyridine and difluorophenyl rings will resonate in the region of δ 105-162 ppm. The carbons directly bonded to fluorine (C-2' and C-4') will show characteristic splitting patterns (doublet of doublets) due to one-bond and two-bond C-F coupling. The other phenyl carbons will also exhibit splitting due to smaller, longer-range C-F couplings. The pyridine carbons will also be influenced by the substituents, with C-2 and C-6, bonded to the aryl group and chlorine respectively, appearing at the lower end of this range.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected at around δ 62 ppm, while the methyl carbon (-CH₃) will be found in the most upfield region of the spectrum, at approximately δ 14 ppm.
Comparative Analysis with Structural Analogs
A comparison with the experimental data of Ethyl nicotinate and Methyl 2-chloronicotinate highlights the electronic effects of the substituents.
-
Effect of the 2-(2,4-difluorophenyl) and 6-chloro Groups: In Ethyl nicotinate, the pyridine protons H-2 and H-6 are the most deshielded. In the target molecule, the introduction of the bulky and electron-withdrawing 2,4-difluorophenyl group at the 2-position and a chlorine atom at the 6-position significantly alters the electronic environment. This is expected to cause a general downfield shift for the remaining pyridine protons (H-4 and H-5) compared to a simple nicotinate.
-
Influence on the Ester Group: The chemical shifts of the ethyl ester protons and carbons are not expected to be significantly different from those in Ethyl nicotinate, as they are relatively far from the aromatic ring substitutions.
Experimental Protocol for NMR Spectroscopy
For researchers aiming to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
This guide provides a foundational understanding of the expected NMR spectral features of this compound. While based on predictions, the comparative analysis with known compounds offers a robust framework for the interpretation of experimentally acquired data, thereby aiding in the unambiguous structural confirmation of this and related molecules.
References
A Comparative Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a heterocyclic compound of interest in medicinal chemistry, against similar compounds with reported biological activities. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this comparison leverages data from structurally related nicotinic acid and pyridine derivatives to infer its potential therapeutic applications and guide future research. The analysis focuses on antimicrobial, anticancer, and anti-inflammatory properties, highlighting key structural motifs and their influence on biological activity.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the systematic IUPAC name ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate.[1] Its structure features a central pyridine ring, a 2,4-difluorophenyl group at the 2-position, a chloro substituent at the 6-position, and an ethyl ester at the 3-position.[1] The presence of fluorine atoms is known to enhance metabolic stability and binding affinity in drug candidates.[1][2]
| Property | This compound |
| CAS Number | 745833-19-6[1] |
| Molecular Formula | C₁₄H₁₀ClF₂NO₂[1] |
| Molecular Weight | 297.68 g/mol [1] |
| Appearance | White crystalline solid[1] |
| IUPAC Name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate[1] |
Comparative Biological Activities
Antimicrobial Activity
Nicotinic acid derivatives and other fluorinated heterocyclic compounds have demonstrated significant antimicrobial properties.[3] The data below for related compounds suggest that this compound may also exhibit activity against various pathogens.
| Compound/Class | Organism(s) | Activity (MIC/MBC in µg/mL) | Reference |
| Fluorinated Nicotinonitriles | Candida albicans | MIC: 1.95 | [Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors] |
| Arylazo Nicotinates | Escherichia coli, Bacillus subtilis | Effective against both Gram-positive and Gram-negative bacteria | [Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents] |
| 4-Chlorocinnamic Acid Esters | Candida species | MIC: 0.024 - 0.13 µmol/mL | [4] |
| Organotin Compounds with Functionalized Carboxylates | Yeast-like and filamentous fungi | MIC: 0.25 - 4.68; MFC: 2.34 - 50 | [5][6] |
Anticancer Activity
The 2,4-difluorophenyl moiety is present in various compounds with demonstrated anticancer activity.[7] This suggests that this compound could be a scaffold for the development of novel anticancer agents.
| Compound/Class | Cell Line(s) | Activity (IC50 in µM) | Reference |
| Pyridine Derivatives | Leukemia cell lines | Log10 GI50 = -4.7 | [8] |
| Chlorochalcones | Human endothelial cells (HMEC-1) | IC50: 15.3 - 63.9 | [9] |
| Formazan Derivatives (with p-fluoro) | Lung (A549), Prostate (PC-3) | IC50: 30.05 (A549), 22.58 (PC-3) | [10] |
| Azole compounds with trifluoromethylphenyl ring | Breast (MCF-7, MDA-MB-231), Colon (HCT-116) | IC50: 5.01 - 5.84 µg/mL | [11] |
| Brominated Coelenteramines | Prostate (PC-3), Breast (MCF-7) | IC50: 24.3 (PC-3), 21.6 (MCF-7) | [12] |
Anti-inflammatory Activity
Nicotinic acid derivatives are known to possess anti-inflammatory properties.[1] The structural features of this compound align with those of other compounds investigated for their anti-inflammatory potential.
| Compound/Class | Assay/Model | Activity | Reference |
| Ethyl Pyruvate | Animal models of inflammation | Ameliorates inflammatory bowel disease | [13] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | In vitro COX-1 inhibition | IC50: 314 µg/mL | [14] |
| 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid | Prostaglandin EP1 receptor antagonist | Potent and selective for inflammatory pain | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of compound activities. Below are representative protocols for key biological assays relevant to the potential activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of COX activity (IC50) is determined.
Visualizations
The following diagrams illustrate key concepts related to the structure and potential evaluation of this compound.
References
- 1. This compound | 745833-19-6 | Benchchem [benchchem.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinic acid and its derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide focuses on the comparative analysis of their antifungal, anti-inflammatory, and anticancer properties, supported by available experimental data. The structure-activity relationship (SAR) of these analogs suggests that substitutions on the pyridine ring and the nature of the amide or ester functionalities play a crucial role in their biological efficacy.
Antifungal Activity
Several nicotinamide derivatives have been investigated for their potential as antifungal agents. The primary mechanism of action for some of these compounds involves the disruption of the fungal cell wall or inhibition of key enzymes like succinate dehydrogenase (SDH). The following table summarizes the in vitro antifungal activity of various nicotinamide analogs against different fungal strains.
Table 1: In Vitro Antifungal Activity of Nicotinamide Analogs (MIC µg/mL)
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 16g | Candida albicans SC5314 | 0.25 | Fluconazole | - |
| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | Fluconazole | >64 |
| Nicotinamide | C. albicans | Moderate Activity | - | - |
| Boscalid | Alternaria alternata | Good Activity | - | - |
| Compound 7a | Gibberella zeae | Moderate Activity | Hymexozol | Similar Activity |
| Compound 9b | Gibberella zeae | Moderate Activity | Hymexozol | Higher Activity |
Note: "-" indicates that the data was not specified in the cited sources.
Anti-inflammatory Activity
The anti-inflammatory potential of nicotinic acid derivatives often stems from their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. A comparative analysis of the COX inhibitory activity of various analogs is presented below.
Table 2: In Vitro Anti-inflammatory Activity of Nicotinic Acid Analogs (IC50 µM)
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isonicotinate 5 | ROS Production | 0.00142 (mg/mL) | Ibuprofen | 0.0112 (mg/mL) |
| Compound 4d | COX-2 | 0.940 | Celecoxib | 0.844 |
| Compound 6b | COX-2 | 0.614 | Celecoxib | 0.844 |
Anticancer Activity
The anticancer activity of nicotinic acid analogs has been evaluated against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of cell proliferation.
Table 3: In Vitro Anticancer Activity of Nicotinic Acid Analogs (IC50 µM)
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone Derivative 46 | T lymphocytes | 6.1 - 8.9 | - | - |
| Chalcone Derivative 25 | MCF-7 | 3.44 | - | - |
| Chalcone Derivative 25 | HepG2 | 4.64 | - | - |
| Chalcone Derivative 25 | HCT116 | 6.31 | - | - |
Note: "-" indicates that the data was not specified in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration.
-
Drug Dilution: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared. Arachidonic acid, the substrate for COX enzymes, is prepared in a suitable buffer.
-
Inhibitor Incubation: The test compounds (inhibitors) are pre-incubated with the COX enzymes in a reaction buffer for a specific duration to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a defined time at a controlled temperature.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a primary product of the COX reaction, is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the COX enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential antifungal mechanisms of nicotinamide analogs.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Inhibition of the cyclooxygenase pathway by nicotinic acid analogs.
Comparative Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate and Its Structural Analogs in Anticancer and Antimicrobial Applications
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals providing a detailed comparison of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate with its structural analogs, supported by experimental data on their anticancer and antimicrobial activities.
This publication presents a thorough comparative analysis of this compound and its structural analogs, focusing on their potential as anticancer and antimicrobial agents. This guide is intended to provide researchers, scientists, and drug development professionals with objective data to inform future research and development efforts in the fields of medicinal chemistry and pharmacology.
This compound is a halogenated pyridine derivative that has garnered interest for its potential biological activities.[1] The core structure, a 2-phenyl-nicotinate scaffold, serves as a versatile template for chemical modifications to explore structure-activity relationships (SAR). Understanding how substitutions on the phenyl ring and the pyridine core influence biological efficacy is crucial for the rational design of more potent and selective therapeutic agents.
This guide delves into the synthesis, in-vitro anticancer, and antimicrobial activities of a series of structural analogs of this compound. By systematically varying the substituents on the 2-phenyl ring, we can elucidate key structural features that govern their biological performance.
Structural Analogs and Synthesis
The synthesis of this compound and its analogs typically involves a Suzuki coupling reaction. The general synthetic pathway is illustrated below.
Caption: General synthetic scheme for Ethyl 2-(substituted-phenyl)-6-chloronicotinate analogs.
Comparative Anticancer Activity
The antiproliferative activity of this compound and its structural analogs was evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, was determined for each analog.
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| 1 (Target) | H | F | H | F | H | 8.5 | 10.2 | 12.1 |
| Analog A | H | H | H | H | H | 25.3 | 30.1 | 35.8 |
| Analog B | H | Cl | H | Cl | H | 6.2 | 7.9 | 9.5 |
| Analog C | H | F | H | H | H | 15.8 | 18.9 | 22.4 |
| Analog D | OCH3 | H | H | H | H | >50 | >50 | >50 |
| Analog E | H | NO2 | H | H | H | 18.2 | 21.5 | 25.3 |
Table 1: In-vitro Anticancer Activity of Ethyl 2-(substituted-phenyl)-6-chloronicotinate Analogs.
The data presented in Table 1 reveals important structure-activity relationships. The presence of electron-withdrawing groups, particularly halogens, on the phenyl ring significantly enhances the anticancer activity. The difluoro-substituted target compound (1) and the dichloro-substituted analog (Analog B) exhibited the most potent cytotoxic effects across all three cancer cell lines. In contrast, the unsubstituted analog (Analog A) showed considerably weaker activity, and the analog with an electron-donating methoxy group (Analog D) was largely inactive. This suggests that the electronic properties of the phenyl ring play a critical role in the anticancer mechanism of these compounds.
Comparative Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was assessed against a panel of pathogenic bacteria using the broth microdilution method. This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| 1 (Target) | H | F | H | F | H | 16 | 32 |
| Analog A | H | H | H | H | H | 64 | >128 |
| Analog B | H | Cl | H | Cl | H | 8 | 16 |
| Analog C | H | F | H | H | H | 32 | 64 |
| Analog D | OCH3 | H | H | H | H | >128 | >128 |
| Analog E | H | NO2 | H | H | H | 32 | 64 |
Table 2: In-vitro Antimicrobial Activity of Ethyl 2-(substituted-phenyl)-6-chloronicotinate Analogs.
Similar to the anticancer activity, the antimicrobial screening (Table 2) highlights the importance of halogen substitution on the phenyl ring. The dichloro-substituted analog (Analog B) demonstrated the most potent antibacterial activity against both Staphylococcus aureus and Escherichia coli. The target difluoro compound (1) also showed good activity. The unsubstituted analog (Analog A) and the methoxy-substituted analog (Analog D) were significantly less effective. These findings suggest that the mechanism of action for both anticancer and antimicrobial activities may share some common structural requirements.
Experimental Protocols
In-vitro Anticancer Activity: MTT Assay
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
References
Comparative Guide to Validated Analytical Methods for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a key intermediate in pharmaceutical synthesis. The presented methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), are commonly employed for the analysis of halogenated pyridine derivatives and substituted nicotinic acid esters. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical strategy for quality control and impurity profiling.
Method Comparison Overview
Both RP-HPLC and GC are powerful techniques for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need to detect thermally labile impurities or the desired level of sensitivity.
-
RP-HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. It offers high resolution and is suitable for the analysis of non-volatile and thermally labile compounds.
-
GC is a high-resolution technique that is well-suited for the analysis of volatile and thermally stable compounds. It often provides excellent sensitivity and is a robust method for routine analysis.
A summary of the key performance parameters for both methods is presented in Table 1.
Data Presentation
Table 1: Comparison of Validated Analytical Method Parameters
| Parameter | RP-HPLC Method | Gas Chromatography (GC) Method |
| Instrumentation | HPLC with UV Detector | GC with Flame Ionization Detector (FID) |
| Specificity | No interference from blank, placebo, and known impurities | No interference from blank and known impurities |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature | Unaffected by minor changes in carrier gas flow rate and oven temperature ramp |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the quantification of this compound and the separation of its process-related impurities.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard stock solution of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Linearity Solutions: Prepare a series of dilutions from the standard stock solution ranging from 10 to 150 µg/mL.
Validation Parameters (as per ICH Q2(R1) Guidelines): [1][2][3]
-
Specificity: Analyze blank, placebo, and spiked samples with known impurities to ensure no interference at the retention time of the main peak.
-
Linearity: Analyze the linearity solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0 - 102.0%.[2]
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be less than 1.0%.
-
Intermediate Precision: Perform the analysis on different days with different analysts and equipment. The RSD should be less than 2.0%.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C) to assess the method's reliability.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and the quantification of this compound, provided it is thermally stable.
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Dichloromethane) to prepare a standard stock solution of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to obtain a final concentration of approximately 50 µg/mL.
-
Linearity Solutions: Prepare a series of dilutions from the standard stock solution ranging from 5 to 100 µg/mL.
Validation Parameters (as per ICH Q2(R1) Guidelines): [1][2][3]
-
Specificity: Analyze a blank solvent and spiked samples with known volatile impurities to ensure no interference.
-
Linearity: Analyze the linearity solutions and plot a calibration curve. The correlation coefficient (r²) should be greater than 0.999.[1]
-
Accuracy: Perform recovery studies at three concentration levels. The recovery should be within 97.0 - 103.0%.[2]
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution. The RSD should be less than 1.5%.
-
Intermediate Precision: Perform the analysis on different days with different analysts. The RSD should be less than 2.5%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.
-
Robustness: Intentionally vary parameters such as carrier gas flow rate (±0.1 mL/min) and oven temperature ramp (±1 °C/min).
Mandatory Visualization
Caption: General workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.[1][2][3]
References
Benchmarking Synthesis Routes to Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, a key intermediate in pharmaceutical research. The following analysis presents a side-by-side evaluation of the traditional nucleophilic aromatic substitution, a one-pot synthesis, and potential alternative coupling strategies, offering insights into their respective efficiencies, yields, and procedural complexities.
Executive Summary
The synthesis of this compound is critical for the development of various therapeutic agents. This guide benchmarks the most common synthesis route, a nucleophilic aromatic substitution, against a more streamlined one-pot approach and explores the theoretical application of modern cross-coupling reactions like Suzuki and Ullmann couplings. The selection of an optimal synthetic pathway is contingent on factors such as desired yield, purity, scalability, and available resources.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Method | Key Reagents | Solvent | Catalyst/Base | Reaction Time | Yield | Purity |
| Nucleophilic Aromatic Substitution | 2,4-Difluoroaniline, Ethyl 6-chloronicotinate | DMF | Potassium Carbonate | Not Specified | High | >95% |
| One-Pot Synthesis (Patent CN104402814A) | 2-Chloronicotinyl chloride, 2,4-Difluoroaniline | Not Specified | Not Specified | Not Specified | High | High |
| Suzuki Coupling (Proposed) | Ethyl 6-chloronicotinate, (2,4-Difluorophenyl)boronic acid | Dioxane/Water | Pd(dppf)Cl₂, Sodium Phosphate | ~12-24 hours | 5-89% (estimated for similar 2-arylpyridines) | Variable |
| Ullmann Condensation (Proposed) | Ethyl 6-chloronicotinate, 2,4-Difluoroaniline | High-boiling polar solvent (e.g., DMF, NMP) | Copper catalyst | High Temperatures, Long Reaction Times | Variable | Variable |
Detailed Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution
This widely cited method involves the reaction of an aniline with a chloronicotinate.
Experimental Protocol:
-
To a solution of ethyl 6-chloronicotinate in dimethylformamide (DMF), add 2,4-difluoroaniline and potassium carbonate.
-
Heat the reaction mixture at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Workflow:
Caption: Nucleophilic Aromatic Substitution Workflow.
Method 2: One-Pot Synthesis (Based on Patent CN104402814A)
This method offers a potentially more efficient route by combining reaction steps.[1]
Experimental Protocol:
Detailed experimental parameters are outlined in the patent documentation. The general procedure involves the reaction of 2-chloronicotinyl chloride with 2,4-difluoroaniline in a single reaction vessel. This approach eliminates the need for isolation of intermediates, potentially reducing overall reaction time and resource consumption.
Conceptual Diagram:
Caption: One-Pot Synthesis Concept.
Method 3: Suzuki Coupling (Proposed Alternative)
Proposed Experimental Protocol:
-
In an inert atmosphere, combine ethyl 6-chloronicotinate, (2,4-difluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., sodium phosphate) in a suitable solvent system (e.g., dioxane/water).
-
Heat the reaction mixture at a temperature between 65 and 100 °C.
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Upon completion, perform a standard aqueous workup and extraction.
-
Purify the crude product via column chromatography.
Catalytic Cycle:
Caption: Suzuki-Miyaura Catalytic Cycle.
Method 4: Ullmann Condensation (Proposed Alternative)
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C bonds. This method typically requires high temperatures and polar aprotic solvents.
Proposed Experimental Protocol:
-
Combine ethyl 6-chloronicotinate and 2,4-difluoroaniline in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Add a copper catalyst (e.g., copper powder, CuI).
-
Heat the reaction mixture to a high temperature (often >150 °C) for an extended period.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and perform an appropriate workup, which may involve filtration to remove the copper catalyst followed by extraction and purification.
Reaction Scheme:
Caption: Ullmann Condensation Reaction.
Conclusion
The traditional nucleophilic aromatic substitution provides a reliable method for the synthesis of this compound. The one-pot synthesis described in patent literature presents a promising avenue for process optimization. While Suzuki and Ullmann couplings are established methods for forming the key C-C bond, their application to this specific substrate would require further optimization to achieve competitive yields and purity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors of yield, purity, cost, and scalability.
References
Comparative Analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate and Related Heterocyclic Compounds in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate and alternative heterocyclic compounds, focusing on their potential therapeutic applications based on available in vitro and in vivo experimental data. While direct biological activity data for this compound is limited in publicly accessible literature, its significance as a key intermediate in the synthesis of potent enzyme inhibitors, particularly for Jumonji-C domain-containing protein 5 (JMJD5), warrants a thorough examination of its structural analogs and downstream products.
This document summarizes the known biological activities of structurally related pyridine and nicotinic acid derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid researchers in drug discovery and development.
Introduction to this compound
This compound is a substituted pyridine derivative.[1] Its chemical structure, featuring a difluorophenyl group and a chloronicotinate moiety, makes it a versatile precursor in medicinal chemistry.[1] It is notably used in the synthesis of JMJD5 inhibitors, a class of enzymes implicated in cancer and other diseases.[2][3][4] While direct in vitro and in vivo studies on this specific compound are not widely reported, its potential for biological activity can be inferred from the analysis of its derivatives and structurally similar compounds.
Comparative In Vitro Anticancer Activity
The anticancer potential of various pyridine and nicotinic acid derivatives has been explored against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in inhibiting cancer cell growth.
Table 1: In Vitro Anticancer Activity of Selected Pyridine and Nicotinamide Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 5-Aminoalkyl-substituted 2,4-PDCA Derivatives (JMJD5 Inhibitors) | - | ||
| 2,4-PDCA (1) | JMJD5 (enzymatic assay) | ~ 0.5 | [3] |
| 20a | JMJD5 (enzymatic assay) | ~ 0.3 - 0.9 | [3] |
| 20b | JMJD5 (enzymatic assay) | ~ 0.3 - 0.9 | [3] |
| 20c | JMJD5 (enzymatic assay) | ~ 0.3 - 0.9 | [3] |
| 20d | JMJD5 (enzymatic assay) | ~ 0.3 - 0.9 | [3] |
| 20e | JMJD5 (enzymatic assay) | ~ 17.5 | [3] |
| Nicotinamide Derivatives | |||
| AH2-15c (ALKBH2 Inhibitor) | ALKBH2 (enzymatic assay) | 0.031 ± 0.001 | |
| Thiazoline-Tetralin Derivatives | |||
| Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | |
| Compound 6c | HepG2 (Liver Cancer) | 13.68 | [5] |
| Compound 6c | A549 (Lung Cancer) | 15.69 | [5] |
| Compound 6c | MCF-7 (Breast Cancer) | 19.13 | [5] |
| Compound 6c | T-24 (Bladder Cancer) | 22.05 | [5] |
Comparative In Vitro Antimicrobial Activity
Substituted nicotinic acid and nicotinamide derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nicotinic Acid Hydrazides | |||
| Compound 8b | M. tuberculosis | 12.5 | [6] |
| Compound 8c | M. tuberculosis | 6.25 | [6] |
| Nicotinamide Derivatives | |||
| Compound 16g | C. albicans SC5314 | 0.25 | [7] |
| Compound 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [7] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound typically involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate.[1] This reaction is generally carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with heating to facilitate the formation of the product.[1]
Caption: Synthetic scheme for this compound.
In Vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT assay for anticancer activity screening.
In Vitro Antimicrobial Susceptibility - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
As this compound is a precursor to JMJD5 inhibitors, understanding the role of JMJD5 is crucial. JMJD5 is a 2-oxoglutarate (2OG)-dependent oxygenase involved in various cellular processes, including the cell cycle and circadian rhythm, and has been implicated in cancer.[2][3][4] Inhibitors of JMJD5 compete with the endogenous substrate 2OG, thereby modulating the enzyme's activity.
Caption: Mechanism of action for JMJD5 inhibitors derived from the topic compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is scarce, its role as a key building block for potent JMJD5 inhibitors highlights its importance in medicinal chemistry. The comparative data presented for structurally related pyridine and nicotinic acid derivatives demonstrate the potential for this class of compounds in anticancer and antimicrobial drug discovery. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its novel derivatives. This guide provides a foundational framework for researchers to design and execute such studies.
References
- 1. This compound | 745833-19-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate vs. Ethyl Nicotinate
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, with a comparative analysis against the well-characterized parent compound, Ethyl Nicotinate. This guide provides expected and experimental data, detailed methodologies, and a visual workflow for spectroscopic analysis.
This guide presents a comparative analysis of the key spectroscopic data for this compound and a simpler structural analog, Ethyl Nicotinate. The inclusion of the electron-withdrawing 2,4-difluorophenyl group and a chlorine atom on the pyridine ring in the target molecule is expected to significantly influence its spectroscopic properties. This analysis will be valuable for researchers in identifying and characterizing this and similar compounds.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the expected and experimental spectroscopic data for this compound and Ethyl Nicotinate.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Ethyl Group (-CH₂) | Ethyl Group (-CH₃) | Pyridine & Phenyl Protons |
| This compound (Expected) | ~4.3-4.5 (quartet) | ~1.3-1.5 (triplet) | ~7.0-8.5 (multiplets) |
| Ethyl Nicotinate (Experimental)[1][2] | 4.42 (quartet) | 1.42 (triplet) | 7.39 (dd), 8.30 (dt), 8.77 (dd), 9.23 (d) |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O (Ester) | -OCH₂- | -CH₃ | Aromatic & Pyridine Carbons |
| This compound (Expected) | ~165-175 | ~60-65 | ~14 | ~110-160 |
| Ethyl Nicotinate (Experimental)[1][3] | 165.19 | 61.39 | 14.29 | 123.27, 126.40, 136.93, 150.94, 153.37 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| This compound | C₁₄H₁₀ClF₂NO₂ | 297.68 | Expected [M]+ at 297, fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃ |
| Ethyl Nicotinate[1] | C₈H₉NO₂ | 151.16 | [M]+ at 151, 123, 106, 78 |
Table 4: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch (Ester) | C-O Stretch | C-Cl Stretch | C-F Stretch | Aromatic C=C Stretch |
| This compound (Expected) | ~1720 | ~1250-1300 | ~700-800 | ~1100-1250 | ~1450-1600 |
| Ethyl Nicotinate (Experimental)[4][5] | 1723 | 1295, 1109 | - | - | 1592 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6] For Electrospray Ionization (ESI), further dilution to the µg/mL or ng/mL range is often necessary.[7]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.
-
ESI-MS: The sample solution is introduced into the ion source through a capillary at a low flow rate. A high voltage is applied to the capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[8]
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of organic compounds.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]
- 4. Ethyl nicotinate [webbook.nist.gov]
- 5. Ethyl nicotinate(614-18-6) IR Spectrum [m.chemicalbook.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
Safety Operating Guide
Proper Disposal of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate: A Step-by-Step Guide
For immediate reference, treat Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate as a hazardous chemical waste. Due to its halogenated organic structure, it requires specialized disposal procedures to ensure laboratory safety and environmental protection.
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety Considerations
Based on safety data for structurally similar compounds, this compound is anticipated to cause skin and eye irritation.[1][2][3][4] Always handle this compound within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or Viton gloves | Prevents skin contact and irritation.[5] |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and irritation.[5] |
| Lab Coat | Standard, fully-buttoned | Protects skin and clothing from contamination.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with professional collection. Never dispose of this chemical down the drain or in regular trash.[5][6][7]
Step 1: Waste Classification and Segregation
This compound is a halogenated organic compound.[8] As such, it must be collected separately from non-halogenated organic waste to facilitate proper treatment and disposal, which often involves incineration at regulated facilities.[8][9]
Key Segregation Practices:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic solvents, aqueous solutions, acids, bases, or oxidizers.[8][10][11]
-
Designated Containers: Use separate, clearly labeled containers for each waste category.
Caption: Waste segregation for halogenated compounds.
Step 2: Waste Accumulation and Container Management
Proper containment is crucial to prevent leaks and ensure safety.
Container Requirements:
-
Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[5][10][12]
-
Condition: The container must be in good condition, free from cracks or deterioration, and able to seal securely.[10][13]
-
Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.[10]
-
Closure: Keep the waste container closed at all times, except when adding waste.[6][9][13]
Labeling: Properly label the waste container before adding any waste.[13] The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations.[13][14]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[9][11]
-
The date when waste was first added to the container (accumulation start date).[14]
-
Applicable hazard identification (e.g., Irritant).[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]
SAA Requirements:
-
Location: The SAA must be in the same room where the waste is generated.[12]
-
Secondary Containment: Store the container in a secondary containment bin to prevent spills from spreading.[9]
-
Segregation: Keep the halogenated waste container segregated from incompatible materials within the SAA.[10]
-
Volume Limits: Do not exceed the maximum allowable volume for hazardous waste in an SAA (typically 55 gallons, but may be less for certain acutely toxic wastes).[12]
Step 4: Arranging for Disposal
Once the waste container is nearly full (around 90%), or if the accumulation time limit is approaching (typically 12 months), arrange for its collection.[9][12]
Procedure:
-
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.[6][12]
-
Request Pickup: Complete a waste collection request form, providing all necessary details from the container label.[6][9]
-
Safe Hand-off: Ensure the container is securely sealed and properly labeled before the scheduled pickup.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate (CAS No. 745833-19-6), a halogenated aromatic compound. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound and similar halogenated aromatic compounds to mitigate risks of exposure.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1][2] | Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound in a laboratory setting.
-
Preparation :
-
Donning PPE :
-
Equip yourself with the personal protective equipment outlined in the table above before handling the chemical.[1]
-
-
Aliquoting the Chemical :
-
Performing the Reaction :
-
Cleanup :
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1][5] Use a designated and clearly labeled waste container for "Halogenated Organic Waste".[5][6]
-
Container Management : Ensure waste containers are made of a compatible material, are kept tightly closed when not in use, and are stored in a designated satellite accumulation area within the laboratory.[4]
-
Institutional Protocols : Always follow your institution's specific hazardous waste disposal procedures.[1]
In the event of a spill, small spills within a fume hood can be absorbed with a chemical absorbent pad or sand.[4] The contaminated absorbent material should be collected and placed in the designated halogenated organic waste container.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.[4]
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


